molecular formula C8H12N2O2 B1661988 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 5744-40-1

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B1661988
CAS No.: 5744-40-1
M. Wt: 168.19 g/mol
InChI Key: ZYSGPOXVDOROJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)9-10(7)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSGPOXVDOROJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206054
Record name 1,3-dimethyl-5-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-40-1
Record name 1,3-dimethyl-5-ethoxycarbonylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dimethyl-5-ethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-Dimethylpyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Heterocycle

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 5744-40-1) is a deceptively simple molecule that serves as a cornerstone intermediate in the synthesis of complex chemical entities.[1][] Its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical development.[1][3][4] This guide provides a detailed exploration of its primary synthesis, delves into the underlying reaction mechanisms, evaluates alternative manufacturing strategies, and presents the necessary analytical context for process validation. The methodologies described herein are curated to provide a blend of established protocols and mechanistic clarity, empowering researchers to not only replicate but also innovate.

Part 1: The Principal Synthetic Route: A Two-Stage Condensation Approach

The most robust and widely adopted method for synthesizing this compound is a two-step process. This pathway begins with a Claisen condensation to construct a 1,3-diketoester intermediate, which is subsequently cyclized with methylhydrazine to form the target pyrazole ring. This approach is valued for its high yields and the use of readily available starting materials.[5]

Stage 1: Synthesis of the Diketoester Intermediate via Claisen Condensation

The first stage involves the base-catalyzed reaction between diethyl oxalate and acetone. Sodium ethoxide is the preferred base, as it regenerates the ethoxide anion present in the ester, preventing unwanted transesterification side reactions.

Causality of Experimental Choices:

  • Base Selection: Sodium ethoxide serves as a strong, non-nucleophilic (with respect to the ester) base to deprotonate acetone, initiating the condensation.

  • Temperature Control: The reaction is highly exothermic. Maintaining the temperature below 15°C is critical to prevent side reactions, such as the self-condensation of acetone, thereby maximizing the yield of the desired diketoester.[5]

  • Work-up: The reaction is quenched in a large volume of ice water to halt the reaction and dissolve inorganic salts. Acidification with a weak acid like acetic acid protonates the enolate product, yielding the final intermediate, and brings it out of the aqueous solution for extraction.[5]

Detailed Experimental Protocol: Stage 1

  • Charge a suitable reaction vessel with absolute ethanol (8-9 volumes relative to diethyl oxalate).

  • Add sodium ethoxide (approx. 0.5 molar equivalents) and diethyl oxalate (1.0 molar equivalent) to the ethanol and stir to dissolve.

  • Cool the reaction mixture to between 5°C and 15°C using an ice bath.

  • Slowly add acetone (approx. 0.45 molar equivalents) dropwise to the mixture, ensuring the internal temperature does not exceed 15°C.[5]

  • After the addition is complete, maintain the reaction mixture at this temperature for 24 hours to ensure complete conversion.

  • Prepare a separate vessel with ice water (approx. 20 volumes). Slowly pour the reaction mixture into the ice water with vigorous stirring.

  • Adjust the pH of the aqueous solution to 2-3 using acetic acid.[5]

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxopentanoate, which can often be used in the next step without further purification.

Stage 2: Pyrazole Ring Formation via Cyclocondensation

The diketoester intermediate from Stage 1 is reacted with methylhydrazine. This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound.[6][7] The two nucleophilic nitrogen atoms of methylhydrazine attack the two electrophilic carbonyl carbons of the intermediate, leading to the formation of the stable, aromatic pyrazole ring after dehydration.

Causality of Experimental Choices:

  • Reagent Selection: Methylhydrazine is specifically chosen as it provides one of the N-methyl groups and the necessary N-N bond for the pyrazole core.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this stage, effectively solvating the reactants.[5]

  • Thermal Profile: The initial addition is performed at a low temperature (5-15°C) to control the initial exothermic reaction. The mixture is then heated to 40-50°C to drive the cyclization and dehydration steps to completion, ensuring a high conversion rate.[5]

  • Purification: The final product is a liquid that can be effectively purified by vacuum distillation, which removes the high-boiling DMF solvent and any non-volatile impurities.[5]

Detailed Experimental Protocol: Stage 2

  • Charge a reaction vessel with the crude intermediate from Stage 1 (1.0 molar equivalent) and dimethylformamide (DMF, 3-4 volumes).

  • Cool the mixture to between 5°C and 15°C.

  • Slowly add a 40% aqueous solution of methylhydrazine (1.5-1.6 molar equivalents) dropwise, maintaining the internal temperature below 15°C.[5]

  • Once the addition is complete, heat the reaction mixture to 40-50°C and maintain for 6-8 hours.

  • Monitor the reaction for completion using a suitable method (e.g., TLC or GC).

  • Upon completion, concentrate the reaction mixture at 70-90°C under reduced pressure to remove DMF and obtain the crude product.[5]

  • Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid.[1][8]

Process Workflow Visualization

G cluster_stage1 Stage 1: Diketoester Formation cluster_stage2 Stage 2: Pyrazole Cyclization A Diethyl Oxalate + Acetone B Reaction Vessel (Ethanol, Sodium Ethoxide) A->B C Claisen Condensation (T < 15°C, 24h) B->C D Quench & Acidify (Ice Water, Acetic Acid) C->D E Extraction (Dichloromethane) D->E F Intermediate: Ethyl 2,4-dioxopentanoate E->F H Reaction Vessel (DMF) F->H Intermediate Feed G Methylhydrazine G->H I Cyclocondensation (Heat to 40-50°C, 6-8h) J Crude Product (Concentration) I->J K Purification (Vacuum Distillation) J->K L Final Product: Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate K->L

Caption: Workflow for the two-stage synthesis of the target compound.

Part 2: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting.

Mechanism of Pyrazole Formation

The cyclocondensation of the diketoester with methylhydrazine proceeds through a well-established pathway:

  • Nucleophilic Attack: One of the nitrogen atoms of methylhydrazine attacks one of the carbonyl groups of the diketoester. The N1 nitrogen is generally considered more nucleophilic.

  • Hemiaminal Formation & Dehydration: This initial attack forms an unstable hemiaminal intermediate, which rapidly loses a molecule of water to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Second Dehydration: A second molecule of water is eliminated from the resulting cyclic intermediate to form the stable, aromatic pyrazole ring.

G start Diketoester Intermediate + Methylhydrazine step1 Nucleophilic Attack (Hydrazone Formation) start->step1 - H₂O step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 - H₂O end Aromatic Pyrazole Ring step3->end

Caption: Key mechanistic steps in the pyrazole ring formation.

Part 3: Alternative Synthetic Strategies

While the two-step condensation is a primary route, other methodologies exist for the synthesis of substituted pyrazole carboxylates. Evaluating these alternatives is crucial for selecting a process tailored to specific laboratory or industrial constraints.

StrategyDescriptionAdvantagesDisadvantages
N-Methylation of Pyrazole Precursor A pre-formed ethyl 3-methyl-1H-pyrazole-5-carboxylate is methylated on the N1 position using a methylating agent.Useful if the NH-pyrazole is readily available. Allows for late-stage diversification.Adds an additional step to the synthesis. Traditional agents like dimethyl sulfate are highly toxic.
"Green" N-Methylation Utilizes environmentally benign methylating agents like dimethyl carbonate (DMC) in the presence of a base.[9][10]Avoids highly toxic reagents, improving process safety and reducing environmental impact.[9][10]May require higher temperatures and pressures compared to traditional methods.
1,3-Dipolar Cycloaddition Involves the [3+2] cycloaddition of an alkyne with a diazo compound, such as ethyl diazoacetate.[11][12]Can be highly efficient and regioselective, forming the substituted ring in a single step.Starting materials like ethyl diazoacetate are potentially explosive and require specialized handling procedures.
From Enaminones A 1,3-diketone is first reacted with an amine source like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminodiketone, which then reacts with hydrazine.[13][14][15]The enamine intermediate can offer different reactivity and selectivity profiles. DMFDMA is a versatile reagent for forming such precursors.[16][17]Adds complexity to the synthesis of the key intermediate.

Part 4: Quantitative Data & Product Characterization

Summary of a Validated Protocol

The following table summarizes key quantitative parameters derived from a patented synthesis method, providing a baseline for process replication and scaling.[5]

ParameterStage 1 (Intermediate)Stage 2 (Final Product)
Key Reactants Diethyl Oxalate, AcetoneEthyl 2,4-dioxopentanoate, 40% Methylhydrazine
Base / Solvent Sodium Ethoxide / EthanolDMF
Molar Ratio (vs. starting material) ~0.5 (NaOEt), ~0.45 (Acetone)~1.6 (Methylhydrazine)
Temperature 5-15°C5-15°C (addition), 40-50°C (reaction)
Reaction Time 24 hours6-8 hours
Reported Yield (Intermediate used directly)88.1%
Reported Purity (GC) N/A>98%
Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to all unique protons in the molecule. Expected peaks include: a singlet for the pyrazole ring proton (C4-H), two singlets for the two methyl groups (C3-CH₃ and N1-CH₃), and a quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule, including the two distinct methyl carbons, the carbons of the pyrazole ring, and the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of the compound (C₈H₁₂N₂O₂ = 168.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key functional groups will be visible, most notably a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹.

Conclusion

The synthesis of this compound via the two-stage condensation of diethyl oxalate and acetone, followed by cyclization with methylhydrazine, stands as a highly efficient, scalable, and well-understood process.[5] Its reliability makes it a preferred method in both academic research and industrial production. By grasping the core principles of the reaction mechanism and being aware of alternative synthetic avenues, development professionals are well-equipped to leverage this vital building block for the creation of novel pharmaceuticals and advanced agrochemicals, driving innovation in their respective fields.[8][18]

References

"physicochemical properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold holds a position of significant interest.[1][2] Pyrazole and its derivatives are recognized as "privileged structures" due to their versatile binding capabilities and wide range of biological activities, featuring in prominent drugs like the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[2][3] Within this important class of compounds, this compound (CAS No: 5744-40-1) serves as a critical synthetic intermediate.[4][5] Its structural features—a disubstituted pyrazole core with an ethyl ester functional group—provide a versatile platform for constructing more complex molecular architectures.[6]

This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a deep understanding of these characteristics is not merely academic; it is fundamental to predicting a molecule's behavior. Properties such as solubility, lipophilicity, and ionization constant are the primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its ultimate therapeutic or biological efficacy.[7] This document provides both established data and detailed, field-proven experimental protocols for determining these key parameters, grounding theoretical knowledge in practical application.

Core Physicochemical Data

A summary of the key identifying and physical properties of this compound is presented below. These values form the foundational data set for any laboratory or computational work involving this compound.

PropertyValueSource(s)
CAS Number 5744-40-1[8][][10]
Molecular Formula C₈H₁₂N₂O₂[6][][10]
Molecular Weight 168.19 g/mol [6][10]
Appearance Colorless to light yellow liquid or solid[5][6][10]
Melting Point 40-42 °C[6][8][10]
Boiling Point 80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg[8][][10]
Density (Predicted) 1.12 ± 0.1 g/cm³[8][10]
pKa (Predicted) 1.03 ± 0.10[10]
Refractive Index 1.4790 to 1.4830[8][10]
InChI Key ZYSGPOXVDOROJU-UHFFFAOYSA-N[]
Canonical SMILES CCOC(=O)C1=CC(=NN1C)C[]

Solubility Analysis: The Gateway to Bioavailability

Aqueous solubility is a critical gatekeeper for the biological activity of any potential drug candidate. Poor solubility can lead to low absorption and insufficient concentration at the target site, rendering an otherwise potent compound ineffective.[11] Therefore, accurate solubility determination is a cornerstone of pre-formulation studies.[12] We will explore the two primary types of solubility measurements: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the most reliable and definitive measure, often referred to as the "gold standard."[13] The Shake-Flask method, though time-consuming, is the most widely accepted protocol for its determination.[11][14]

The causality behind this method's reliability lies in its allowance for the system to reach a true energetic minimum, where the chemical potential of the solute in the solid state is equal to that in the solution phase.

  • Preparation: Add an excess amount of solid this compound to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) for an extended period (24-72 hours). This duration is necessary to ensure the dissolution process has reached a complete equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous phase from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of undissolved solid at the end of the experiment must be visually confirmed to validate that the measured concentration represents the true saturation solubility.

G cluster_0 Shake-Flask Thermodynamic Solubility Workflow A Add Excess Solid Compound to Aqueous Buffer B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge & Filter to Separate Phases B->C D Quantify Solute in Filtrate (e.g., HPLC-UV) C->D E Confirm Presence of Excess Solid C->E

Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility

In early drug discovery, where hundreds or thousands of compounds are screened, the throughput of the shake-flask method is a significant bottleneck. Kinetic solubility measurements offer a high-throughput alternative by determining the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock solution with an aqueous buffer.[15][16]

This method leverages the principle that insoluble particles scatter light. A nephelometer provides a fast and sensitive way to detect the formation of a precipitate.[16]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

  • Precipitation Induction: Rapidly add the aqueous buffer of interest to the wells containing the DMSO dilutions. This "solvent-shift" creates a supersaturated state and induces precipitation if the solubility limit is exceeded.

  • Detection: Immediately place the microplate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at each concentration.

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal significantly deviates from the baseline is reported as the kinetic solubility.

G cluster_1 Nephelometry Kinetic Solubility Workflow A Prepare High-Conc. Stock in DMSO B Perform Serial Dilutions in Microplate A->B C Add Aqueous Buffer to Induce Precipitation B->C D Measure Light Scattering with Nephelometer C->D E Determine Precipitation Point from Concentration Curve D->E

Workflow for Kinetic Solubility by Nephelometry.

Lipophilicity (LogP): A Predictor of Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[17] A positive LogP value indicates higher affinity for the lipidic (n-octanol) phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).[17] This parameter is a key component of drug-likeness assessments like Lipinski's Rule of Five.[7]

Experimental Protocol: Shake-Flask Method for LogP

This is the benchmark method for LogP determination, directly measuring the partitioning of the compound between the two immiscible phases.[13][18]

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture gently at a constant temperature for a sufficient time (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([organic] / [aqueous]).[17]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for LogP

RP-HPLC provides a rapid, indirect method to estimate LogP based on the compound's retention time on a hydrophobic stationary phase.[13][19]

  • System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water/buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (tᵣ).

  • Sample Analysis: Inject a solution of this compound and measure its retention time under the same chromatographic conditions.

  • Calculation: Calculate the capacity factor (k') for each compound. A calibration curve is generated by plotting the known LogP values of the standards against their log(k') values. The LogP of the test compound is then interpolated from this curve using its measured log(k').[20]

G cluster_2 LogP Determination Workflow (Shake-Flask vs. RP-HPLC) cluster_sf Shake-Flask (Direct) cluster_hplc RP-HPLC (Indirect) A Partition Compound between n-Octanol & Water B Quantify Concentration in Each Phase A->B C Calculate LogP = log([org]/[aq]) B->C D Measure Retention Time on C18 Column E Calibrate with Standards of Known LogP D->E F Interpolate LogP from Calibration Curve E->F

Comparison of LogP Determination Methods.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly impacts a molecule's behavior in the variable pH environments of the body, such as the stomach and intestines, affecting its solubility and ability to permeate membranes.[18] For this compound, the pyrazole ring nitrogens can be protonated. The predicted pKa of 1.03 suggests it is a very weak base, and will be predominantly in its neutral form at physiological pH.[10]

Experimental Protocol: UV-Metric Titration in a Microplate

This method is well-suited for drug discovery due to its low sample consumption and medium-throughput capability. It relies on the principle that the UV absorbance spectrum of a compound often changes as its ionization state changes.[18]

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

  • Sample Distribution: In a UV-transparent 96-well microplate, add a small, constant amount of the compound's stock solution to wells containing the different pH buffers.

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

  • pKa Determination: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value.

Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics for this compound based on its known structure and data from analogous compounds.[21][22]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a quartet and a triplet for the ethyl group (O-CH₂-CH₃), two singlets for the two distinct methyl groups (one on the ring nitrogen and one on the ring carbon), and a singlet for the lone proton on the pyrazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eight unique carbon atoms, including the characteristic downfield signal for the ester carbonyl carbon (C=O), signals for the carbons of the pyrazole ring, and signals for the carbons of the ethyl and methyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should feature a strong absorption band around 1700-1730 cm⁻¹, characteristic of the C=O stretch of the ester group. Other notable bands would include C-H stretching vibrations from the alkyl groups and C=N and C=C stretching vibrations from the pyrazole ring.[23]

  • MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[24]

Computational Physicochemical Profile

In silico modeling has become an indispensable tool in drug discovery, allowing for the prediction of physicochemical properties before a compound is even synthesized.[1][25] Computational chemistry can provide valuable insights into a molecule's electronic structure, conformation, and potential for interaction with biological targets.[26]

Computational Methodology

Methods like Density Functional Theory (DFT) can be used to perform geometry optimization and calculate electronic properties such as electrostatic potential maps, which reveal regions of positive and negative charge.[21][26] Software packages can also rapidly calculate key descriptors relevant to ADME properties, such as:

  • cLogP: Calculated LogP, an estimate of lipophilicity.

  • tPSA (Topological Polar Surface Area): A predictor of membrane permeability.

  • Number of Hydrogen Bond Donors/Acceptors: Key factors in receptor binding.[7]

  • Number of Rotatable Bonds: An indicator of molecular flexibility.

G cluster_3 In Silico Physicochemical Profiling Workflow A Input 2D Structure (SMILES/InChI) B 3D Conformation Generation & Energy Minimization A->B D Fragment-Based/Property Prediction Algorithms A->D C Quantum Mechanical Calculation (e.g., DFT) B->C E Output Predicted Properties: cLogP, tPSA, pKa, etc. C->E D->E F Assess 'Drug-Likeness' (e.g., Ro5) E->F

Workflow for Computational Property Prediction.

Conclusion

This compound is a valuable building block whose utility is deeply rooted in its fundamental physicochemical properties. Its defined melting and boiling points, coupled with its reactivity, make it a reliable intermediate for chemical synthesis. For those in drug discovery and development, a thorough understanding of its solubility, lipophilicity, and ionization state is paramount. The experimental protocols and theoretical frameworks detailed in this guide provide a robust system for characterizing this and other novel compounds. By integrating empirical measurement with computational prediction, researchers can more effectively navigate the complex path of drug design, optimizing molecular properties to achieve desired biological outcomes.

References

Spectroscopic Characterization of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 5744-40-1), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and quality control in research and development settings. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this pyrazole derivative.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[3] Its structure, featuring a substituted pyrazole ring, makes it a valuable building block in organic synthesis. Accurate spectroscopic characterization is the cornerstone of ensuring the material's quality and consistency for any application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are detailed in Table 1. The interpretation is based on the analysis of related pyrazole derivatives and fundamental NMR principles.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35Triplet3H-O-CH₂-CH
~2.25Singlet3H3-CH
~3.80Singlet3HN-CH
~4.30Quartet2H-O-CH ₂-CH₃
~6.80Singlet1H4-H

Note: Predicted values are based on typical chemical shifts for similar functional groups and the electronic environment of the pyrazole ring. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Table 2 outlines the predicted chemical shifts for each carbon atom in this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~14.0-O-CH₂-C H₃
~15.03-C H₃
~37.0N-C H₃
~60.0-O-C H₂-CH₃
~110.0C -4
~140.0C -5
~150.0C -3
~162.0C =O

Note: These are estimated chemical shifts. Precise assignments would ideally be confirmed with two-dimensional NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy [6]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, C-O bonds, C-H bonds, and the pyrazole ring vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretching (aliphatic)
~1720StrongC=O stretching (ester)
~1560MediumC=N stretching (pyrazole ring)
~1250StrongC-O stretching (ester)
~1100MediumC-N stretching

Note: Predicted values are based on typical IR frequencies for the indicated functional groups.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation (Thin Film Method):

    • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., acetone or dichloromethane).

    • Place a drop of the solution or the neat liquid onto a salt plate (e.g., NaCl or KBr).

    • If a solvent was used, allow it to evaporate, leaving a thin film of the compound.

    • Place a second salt plate on top to create a uniform film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 168.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPossible Fragment
168[M]⁺ (Molecular Ion)
153[M - CH₃]⁺
140[M - C₂H₄]⁺
123[M - OC₂H₅]⁺
95[M - COOC₂H₅]⁺

Note: The fragmentation pattern is a prediction and can be influenced by the ionization method used.

Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Temperature Program: Use a temperature gradient to ensure good separation and peak shape. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is a standard method.

    • Detection: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

To aid in the understanding of the molecular structure and its expected fragmentation, the following diagrams are provided.

Caption: Molecular structure of this compound.

Fragmentation M [C₈H₁₂N₂O₂]⁺ m/z = 168 F1 [C₇H₉N₂O₂]⁺ m/z = 153 M->F1 -CH₃ F2 [C₆H₈N₂O₂]⁺ m/z = 140 M->F2 -C₂H₄ F3 [C₆H₇N₂O]⁺ m/z = 123 M->F3 -OC₂H₅ F4 [C₅H₇N₂]⁺ m/z = 95 M->F4 -COOC₂H₅

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The detailed analysis of NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists in the field. The provided information is essential for the accurate identification and quality assessment of this important chemical intermediate. For definitive spectral data, it is recommended to consult a comprehensive spectral database such as SpectraBase.[7]

References

"Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate solubility and stability"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Foreword

This compound (CAS No. 5744-40-1) is a key heterocyclic building block in modern medicinal and agrochemical research.[1] Its pyrazole core is a feature of numerous biologically active molecules, making a thorough understanding of its fundamental physicochemical properties essential for researchers in drug discovery, process development, and formulation science.[2][3] This guide provides a comprehensive analysis of the solubility and stability of this compound, moving beyond mere data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess this molecule's behavior in their specific applications.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. This compound is an ester derivative of a disubstituted pyrazole ring.[1] The presence of the ethyl ester functional group and the aromatic, nitrogen-containing pyrazole core dictates its chemical behavior.

The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This aromatic system confers significant general stability, though it can still participate in reactions like halogenation and nitration.[2] The ethyl ester group, conversely, introduces a site susceptible to chemical transformation, most notably hydrolysis.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5744-40-1[1][5][6]
Molecular Formula C₈H₁₂N₂O₂[1][6][]
Molecular Weight 168.19 g/mol [1][5][6]
Appearance Colorless to light yellow liquid or solid[1]
Melting Point 40-42 °C[8]
Boiling Point 80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg[][8]
InChI Key ZYSGPOXVDOROJU-UHFFFAOYSA-N[1][6][]

Note: The physical state (solid vs. liquid) at room temperature can be dependent on purity. The reported melting point range suggests it exists as a solid just below typical ambient temperatures.[1][8]

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. The structure of this compound—containing both polar (ester, pyrazole nitrogens) and non-polar (methyl groups, ethyl chain) regions—suggests a versatile but not universal solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict its solubility:

  • High Solubility Expected: In common polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. Chlorinated solvents like Dichloromethane (DCM) should also be effective.

  • Moderate to High Solubility Expected: In non-polar esters and ethers like Ethyl Acetate and THF, due to the compatibility with the ethyl ester group.

  • Low Solubility Expected: In highly non-polar aliphatic solvents (e.g., Hexane, Heptane) and, critically, in aqueous media. The lack of easily ionizable groups and the presence of hydrophobic methyl substituents limit its miscibility with water.

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. The workflow below ensures accuracy and reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Equilibrate Solvent at Target Temp (e.g., 25°C) B Add Excess Compound to Solvent in Vial A->B C Seal Vial & Agitate (e.g., 24-48h) Until Equilibrium B->C D Allow Solids to Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Serial Dilutions of Filtered Sample E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Protocol: Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (purity >95%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate, Heptane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PTFE or nylon syringe filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (See Section 4.0)

Methodology:

  • Preparation: Pre-set the orbital shaker to the desired temperature (e.g., 25 ± 1 °C).

  • Sample Addition: To a series of vials, add a precisely weighed amount of each solvent (e.g., 2 mL).

  • Compound Addition: Add an excess of the compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing equilibrium.

  • Equilibration: Seal the vials tightly and place them in the orbital shaker. Agitate at a constant speed for 24 to 48 hours. A 24-hour time point should be compared to a 48-hour time point to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

  • Sample Collection: Remove vials and allow them to stand undisturbed for at least 1 hour to let solids settle.

  • Filtration: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

  • Dilution & Analysis: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent and quantify the concentration using a validated HPLC-UV method.

  • Calculation: Calculate the original concentration in the saturated solution, expressed in mg/mL or mol/L.

Table 2: Expected Solubility Profile of this compound

SolventSolvent TypeExpected SolubilityRationale
WaterPolar Protic, AqueousVery Low (< 1 mg/mL)Limited H-bonding capacity, hydrophobic groups
EthanolPolar Protic, OrganicHigh (> 100 mg/mL)H-bond acceptor, compatible with ester
MethanolPolar Protic, OrganicHigh (> 100 mg/mL)H-bond acceptor, compatible with ester
AcetonePolar AproticVery High (> 200 mg/mL)Strong dipole interactions
DMSOPolar AproticVery High (> 200 mg/mL)Strong dipole interactions, excellent solvent
DichloromethaneChlorinatedVery High (> 200 mg/mL)Effective for moderately polar compounds
Ethyl AcetateEsterVery High (> 200 mg/mL)"Like dissolves like" principle
HeptaneNon-polar AliphaticVery Low (< 1 mg/mL)Compound is too polar for aliphatic solvents

Stability Profile and Degradation Pathways

Assessing the stability of a molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. The primary points of instability for this molecule are the ester linkage and, to a lesser extent, the pyrazole ring under harsh conditions.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under aqueous conditions is the hydrolysis of the ethyl ester to form 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally a faster and irreversible process.

G Parent Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Degradant 1,3-Dimethyl-1H-pyrazole- 5-carboxylic Acid + Ethanol Parent->Degradant H+ or OH- H2O, Heat

Caption: Primary Hydrolytic Degradation Pathway.

Experimental Design for Forced Degradation Studies

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of a molecule. These studies are a cornerstone of pharmaceutical development.

G cluster_stress Stress Conditions (Typical) A Prepare Stock Solution in Acetonitrile/Water B Aliquot into Separate Vials for Each Stress Condition A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, RT) B->C2 C3 Oxidative (3% H2O2, RT) B->C3 C4 Thermal (Solution at 60°C) B->C4 C5 Photolytic (ICH Q1B Light Box) B->C5 D Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Neutralize Acid/Base Samples Before Injection D->E F Analyze by Stability-Indicating HPLC Method E->F G Calculate % Degradation & Identify Degradants F->G

References

A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Modern Medicine

To the casual observer, the term "pyrazole" is likely unfamiliar. Yet, to the researchers, scientists, and drug development professionals who shape modern therapeutics, this five-membered aromatic heterocycle is a cornerstone of medicinal chemistry. Comprising three carbon atoms and two adjacent nitrogen atoms, the pyrazole ring is a privileged scaffold—a molecular framework that appears with remarkable frequency in successful drug molecules.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have enabled the development of a vast array of pharmaceuticals, from common analgesics to groundbreaking cancer therapies.[1][4][5]

This guide provides a comprehensive exploration of the discovery and history of pyrazole compounds. It eschews a simple chronological listing of events in favor of an in-depth analysis of the scientific causality, experimental logic, and pivotal moments that elevated pyrazole from a laboratory curiosity to an indispensable tool in the pharmacopoeia. We will delve into the foundational synthetic methodologies, trace the evolution of their application, and provide the technical insights necessary for today's researchers to build upon this rich chemical legacy.

Chapter 1: A Fortuitous Discovery in the Age of Synthetic Dyes

The story of pyrazole begins not with a targeted search for a new medicine, but as an unexpected outcome of 19th-century organic chemistry research. The era was dominated by the vibrant world of synthetic dyes, and chemists were engrossed in exploring the reactions of novel industrial chemicals.

Ludwig Knorr and the Quest for Quinine Alternatives

In the early 1880s, German chemist Ludwig Knorr, a student of the famed Emil Fischer, was investigating the synthesis of quinoline derivatives.[6] His goal was to create a synthetic version of quinine, the only effective anti-malarial and antipyretic agent at the time, which was expensive and subject to unreliable supply.

Working in his laboratory at the University of Erlangen, Knorr explored the reaction between ethyl acetoacetate and phenylhydrazine.[7][8] He anticipated that this condensation reaction would yield a quinoline-like structure. Instead, in 1883, he isolated a novel compound that did not possess the expected properties.[6][9][10][11] Through meticulous characterization, he determined he had created a derivative of a new heterocyclic system, which he named "pyrazole."[2][10][12][13] The specific compound he synthesized was 1-phenyl-3-methyl-5-pyrazolone.[8][14]

From Chemical Curiosity to Blockbuster Drug: The Birth of Antipyrine

While the initial pyrazole compound itself was not the quinine substitute Knorr sought, a simple methylation of his 1-phenyl-3-methyl-5-pyrazolone intermediate yielded a new substance with remarkable biological activity.[15][16][17] This new compound, which he named Antipyrine (also known as phenazone), proved to be a potent analgesic (pain reliever) and antipyretic (fever reducer).[9][15][16][18][19]

Patented in 1883, Antipyrine became one of the world's first mass-produced synthetic drugs and a global commercial success.[11][18] It offered a reliable and effective alternative to plant-derived medicines for treating pain and fever, marking a pivotal moment in the history of pharmaceuticals.[18][19] The discovery demonstrated that purely synthetic molecules, born from the flasks of chemists, could have profound therapeutic effects, paving the way for the modern pharmaceutical industry.

Chapter 2: The Foundational Synthesis: The Knorr Pyrazole Synthesis

The reaction that started it all, the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring.[20][21][22] Its robustness and versatility are a testament to the foundational principles of organic chemistry.

Causality Behind the Experimental Choices

The Knorr synthesis involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, such as a β-ketoester like ethyl acetoacetate.[8][20][21][23] The reaction is typically promoted by an acid catalyst.[20][21][24]

The rationale for these reactants is based on their inherent electronic properties:

  • 1,3-Dicarbonyl Compound: This molecule possesses two electrophilic carbonyl carbons separated by a methylene group. This arrangement is crucial for the sequential formation of the five-membered ring.

  • Hydrazine: Hydrazine contains two nucleophilic nitrogen atoms. The terminal nitrogen is generally more nucleophilic and initiates the reaction.

Detailed Step-by-Step Methodology (Classical Knorr Synthesis)

The following protocol is based on the principles of Knorr's original 1883 publication.[8]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Reaction vessel suitable for heating

  • Glacial acetic acid (as catalyst, a modern improvement for efficiency)[23]

Procedure:

  • Reactant Charging: In a reaction vessel, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate.[14]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the initial condensation.[23]

  • Initial Condensation (Hydrazone Formation): The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of ethyl acetoacetate (preferentially the more reactive ketone carbonyl). This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[14][23]

  • Cyclization and Dehydration: The reaction mixture is heated. The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This cyclization step is followed by the elimination of an ethanol molecule, forming the stable pyrazolone ring.[14][23]

  • Isolation and Purification: Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, often solidifies and can be collected.[8] For high purity, recrystallization from a suitable solvent such as ethanol is employed.

Mechanistic Diagram and Key Considerations

The mechanism of the Knorr synthesis is a classic example of condensation chemistry.

Knorr_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_process Reaction Pathway R1 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 Nucleophilic attack on ketone R2 Ethyl Acetoacetate R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular cyclization P 1-Phenyl-3-methyl-5-pyrazolone I2->P Elimination of ethanol

Caption: Workflow of the Knorr Pyrazole Synthesis.

Trustworthiness through Self-Validation: A key challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to the formation of two different regioisomers.[22][25] The reaction's outcome is governed by the relative reactivity of the two carbonyl groups. Modern analytical techniques like NMR spectroscopy are essential to validate the structure of the resulting pyrazole and confirm the regioselectivity of the synthesis.

Chapter 3: The Evolution of Pyrazole's Role in Medicine

The initial success of Antipyrine sparked immense interest in pyrazole chemistry, leading to the synthesis and evaluation of countless derivatives. This exploration cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry.

From Analgesics to Anti-Inflammatories

For decades following its discovery, the primary therapeutic application of pyrazoles remained in analgesia and fever reduction. However, a deeper understanding of their mechanism of action revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation and pain.[9][15] This insight laid the groundwork for developing more sophisticated anti-inflammatory drugs.

The COX-2 Revolution: Celecoxib

A major breakthrough occurred in the 1990s with the development of selective COX-2 inhibitors. Scientists discovered two isoforms of the COX enzyme: COX-1, which is involved in protecting the stomach lining, and COX-2, which is primarily induced during inflammation. The non-steroidal anti-inflammatory drugs (NSAIDs) of the time, like ibuprofen and naproxen, inhibited both isoforms, leading to gastrointestinal side effects.

The goal was to design a drug that selectively inhibited COX-2, thus reducing inflammation without harming the stomach. This quest culminated in the synthesis of Celecoxib (marketed as Celebrex), a pyrazole-containing compound. Its structure was expertly designed to fit into the active site of the COX-2 enzyme while being too bulky to fit into the COX-1 active site. Launched in 1998, Celecoxib became a blockbuster drug, validating the privileged nature of the pyrazole scaffold in modern drug design.

COX2_Pathway Mechanism of Selective COX-2 Inhibition AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PG1 Prostaglandins (Stomach Protection) COX1->PG1 PG2 Prostaglandins (Pain & Inflammation) COX2->PG2 Result1 Stomach Lining Protected PG1->Result1 Result2 Inflammation Reduced PG2->Result2 Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole drugs.

Diversification into New Therapeutic Areas

The success of Celecoxib spurred further research, revealing the incredible versatility of the pyrazole core. Today, pyrazole derivatives are found in a wide range of FDA-approved drugs treating a multitude of conditions.[1][5][26]

Drug Name Brand Name Therapeutic Area Mechanism of Action
Sildenafil ViagraErectile DysfunctionPDE5 Inhibitor
Rimonabant AcompliaAnti-obesity (withdrawn)Cannabinoid Receptor Antagonist
Stanozolol WinstrolAnabolic SteroidAndrogen Receptor Agonist
Asciminib ScemblixOncology (Leukemia)Allosteric BCR-ABL1 Inhibitor[1]
Pralsetinib GavretoOncology (Lung/Thyroid Cancer)RET Receptor Tyrosine Kinase Inhibitor[1]
Berotralstat OrladeyoHereditary AngioedemaPlasma Kallikrein Inhibitor[1]

This diversification highlights the ability of the pyrazole scaffold to be chemically modified to interact with a wide variety of biological targets, including enzymes, receptors, and kinases.[4][27]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its accidental discovery in a 19th-century German laboratory to its central role in 21st-century blockbuster drugs, the history of pyrazole is a compelling narrative of scientific inquiry, serendipity, and rational design. The initial synthesis by Ludwig Knorr not only yielded one of the first synthetic medicines but also provided chemists with a robust and versatile method for creating a scaffold of immense therapeutic potential.[8][10]

For today's researchers, this history offers profound insights. It underscores the importance of fundamental synthetic chemistry and the value of exploring unexpected results. The evolution from Antipyrine to Celecoxib and beyond demonstrates how a deep mechanistic understanding of both chemistry and biology can transform medicine. As new synthetic methodologies like microwave-assisted synthesis and flow chemistry are applied to this venerable heterocycle, the legacy of pyrazole is set to continue, promising new therapies for the most challenging diseases of our time.[2][5]

References

Theoretical Calculations on Pyrazole Derivatives: A Comprehensive Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of In Silico Investigation

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] This has led to the development of numerous successful drugs. The versatility of the pyrazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[5][6]

In the modern era of scientific research, theoretical and computational chemistry have become indispensable tools for accelerating the discovery and optimization of novel pyrazole derivatives.[7] These in silico methods provide profound insights into the molecular behavior, electronic structure, and interaction of these compounds with biological targets, offering a cost-effective and efficient alternative to traditional experimental approaches.[7][8] This technical guide provides a comprehensive overview of the core theoretical methodologies employed in the study of pyrazole derivatives, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.

Core Theoretical Methodologies: A Multi-faceted Approach

The computational investigation of pyrazole derivatives typically involves a multi-layered approach, starting from the quantum mechanical level to understand the intrinsic properties of the molecule and extending to the simulation of its behavior in complex biological systems. The primary methodologies include:

  • Quantum Chemical Calculations: These methods, rooted in the fundamental laws of quantum mechanics, are used to predict the electronic structure, molecular geometries, vibrational frequencies, and other properties of pyrazole derivatives.[9][10]

  • Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand), such as a pyrazole derivative, when bound to a larger molecule, typically a protein receptor.[11][12]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, stability, and interactions of pyrazole derivatives within a biological environment over time.[7][13]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural or property descriptors of compounds with their biological activities, enabling the prediction of the activity of novel molecules.[5][14]

The interplay of these methods provides a powerful workflow for the rational design of novel pyrazole derivatives with desired properties.

G cluster_0 Theoretical Workflow for Pyrazole Derivatives QC Quantum Chemical Calculations (DFT, HOMO-LUMO) Dock Molecular Docking QC->Dock Provides accurate ligand conformations and charges QSAR QSAR Modeling QC->QSAR Generates electronic descriptors MD Molecular Dynamics Simulation Dock->MD Provides initial protein-ligand complex structure Dock->QSAR Generates docking scores MD->Dock Refines binding poses and identifies key interactions MD->QSAR Generates dynamic descriptors QSAR->QC Suggests new derivatives for study

Caption: Interconnected workflow of theoretical methods for pyrazole derivative research.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of pyrazole derivatives.[7][15] These calculations provide valuable insights into molecular stability, reactivity, and spectroscopic properties.

Key Applications of Quantum Chemical Calculations:
  • Geometry Optimization: Determining the most stable three-dimensional conformation of a pyrazole derivative.[16]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity.[16][17]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites prone to interaction.[17]

  • Calculation of Molecular Descriptors: Quantum mechanics can be used to calculate a wide range of descriptors (e.g., dipole moment, polarizability) that are essential for QSAR studies.[18]

Data Presentation: Quantum Chemical Properties of a Sample Pyrazole Derivative
PropertyCalculated ValueSignificance
HOMO Energy-5.907 eVElectron-donating ability[16]
LUMO Energy-1.449 eVElectron-accepting ability[16]
HOMO-LUMO Gap (ΔE)4.458 eVChemical reactivity and stability[16]
Dipole Moment3.5 DPolarity and solubility
Total Energy-567.8 HartreeMolecular stability
Experimental Protocol: DFT Calculation of a Pyrazole Derivative using Gaussian

This protocol outlines the general steps for performing a geometry optimization and frequency calculation for a pyrazole derivative using the Gaussian software package.[9]

  • Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular builder like GaussView.

  • Input File Generation:

    • Select the calculation type: Opt+Freq (Optimization and Frequency).

    • Choose the method: DFT and the functional B3LYP.[15]

    • Select the basis set: 6-31G(d,p) is a commonly used basis set for organic molecules.[15]

    • Specify the charge and multiplicity of the molecule.

    • Save the input file (e.g., pyrazole_derivative.com).

  • Running the Calculation: Submit the input file to the Gaussian program.

  • Analysis of Results:

    • Open the output file (.log or .out) in GaussView.

    • Verify that the optimization has converged (look for "Optimization completed").

    • Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

    • Visualize the optimized geometry, HOMO/LUMO orbitals, and MEP map.

    • Extract the calculated energies and other properties from the output file.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a protein target.[2][5] This is a crucial step in structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action.

Causality Behind Experimental Choices in Molecular Docking:

The choice of docking software, scoring function, and search algorithm is critical for obtaining reliable results. Software like AutoDock Vina is widely used due to its accuracy and computational efficiency.[19] The selection of the protein target's crystal structure is paramount; a high-resolution structure with a co-crystallized ligand provides a more accurate representation of the binding site.

G cluster_0 Molecular Docking Workflow PDB 1. Protein Preparation (from PDB) Grid 3. Grid Box Generation PDB->Grid Lig 2. Ligand Preparation (Pyrazole Derivative) Docking 4. Docking Simulation (e.g., AutoDock Vina) Lig->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Energy, Pose) Docking->Analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking a pyrazole derivative to a protein target using AutoDock Vina.[20][21]

  • Preparation of the Receptor (Protein):

    • Download the protein structure from the Protein Data Bank (PDB).

    • Remove water molecules and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.[21]

    • Save the prepared protein in .pdbqt format.

  • Preparation of the Ligand (Pyrazole Derivative):

    • Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.

    • Minimize the energy of the ligand using a force field (e.g., in Avogadro).

    • Save the ligand in .pdb or .mol2 format.

    • Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds, then save as a .pdbqt file.

  • Grid Box Generation:

    • Define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.[20]

  • Configuration File:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.[22]

  • Running AutoDock Vina:

    • Execute the Vina program from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand complex in a molecular visualization tool like PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the protein-ligand complex and the nature of their interactions over time.[7][23]

Insights from MD Simulations:
  • Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time indicates the stability of the complex.[13]

  • Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding.[23]

  • Interaction Analysis: MD trajectories can be analyzed to determine the persistence of hydrogen bonds and other key interactions throughout the simulation.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

This protocol outlines the key steps for running an MD simulation of a protein-pyrazole derivative complex using GROMACS.[24][25][26]

  • System Preparation:

    • Start with the best-docked pose from the molecular docking study.

    • Generate the topology and parameter files for the protein using a force field like CHARMM36.

    • Generate the topology and parameter files for the pyrazole derivative ligand, which may require using a server like CGenFF.[26]

  • Solvation and Ionization:

    • Create a simulation box and solvate the protein-ligand complex with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant number of particles, volume, and temperature) to stabilize the temperature.

      • NPT equilibration (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).[13]

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate RMSD, RMSF, hydrogen bonds, and other properties.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[27][28] This allows for the prediction of the activity of new, unsynthesized pyrazole derivatives.

Key Steps in QSAR Modeling:
  • Data Set Collection: Gather a set of pyrazole derivatives with experimentally determined biological activities.

  • Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound.

  • Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a QSAR model.[28]

  • Model Validation: Validate the predictive power of the model using internal and external validation techniques.

Data Presentation: Example QSAR Equation

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HBD + 3.4

  • pIC50: The negative logarithm of the half-maximal inhibitory concentration.

  • LogP: The logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

  • MW: Molecular weight.

  • HBD: Number of hydrogen bond donors.

This equation suggests that higher lipophilicity and more hydrogen bond donors contribute positively to the biological activity, while a larger molecular weight has a negative impact.

Conclusion and Future Directions

Theoretical calculations have revolutionized the study of pyrazole derivatives, providing a powerful and efficient means to understand their properties and design novel compounds with enhanced therapeutic or material properties.[7] The integration of quantum chemical calculations, molecular docking, MD simulations, and QSAR modeling offers a comprehensive in silico pipeline for modern drug discovery and materials science.

Future advancements in this field will likely involve the integration of artificial intelligence and machine learning to develop more accurate predictive models and accelerate the design of new pyrazole derivatives with tailored properties.[7][26] As computational power continues to increase, these theoretical approaches will become even more integral to the scientific discovery process.

References

"electronic properties of substituted pyrazoles"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electronic properties of substituted pyrazoles, detailing the profound influence of substituent groups on the pyrazole core. We will examine the theoretical underpinnings of these effects and detail the key experimental and computational methodologies used by researchers to characterize, predict, and harness these properties for applications ranging from medicinal chemistry to materials science.

The Pyrazole Core: An Electronic Benchmark

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its inherent aromaticity provides a stable electronic foundation. The lone pair of the pyrrole-like nitrogen (N1) participates in the aromatic system, while the pyridine-like nitrogen (N2) has its lone pair in the plane of the ring. This arrangement results in a molecule that is electron-rich and has a significant dipole moment. Understanding the electronic landscape of the unsubstituted pyrazole is the essential first step before one can appreciate the nuanced effects of appended functional groups. The electronic properties of this core structure serve as a critical baseline for gauging the impact of chemical modifications.

Modulating Electronics: The Role of Substituents

The true versatility of pyrazoles lies in the ability to tune their electronic properties through the strategic placement of substituents. These groups alter the electron density distribution across the aromatic ring, directly impacting the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals dictates the molecule's reactivity, photophysical behavior, and electrochemical characteristics.

  • Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), ethers (-OR), and alkyl groups (-R) are classified as EDGs. When attached to the pyrazole ring, they increase the electron density through resonance and/or inductive effects. This elevation in electron density destabilizes the HOMO, raising its energy level. The LUMO energy is also raised, but typically to a lesser extent. The net result is often a reduction in the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂), cyano (-CN), and carbonyl groups (-C=O) pull electron density away from the pyrazole core. This withdrawal stabilizes the frontier orbitals, lowering the energy of both the HOMO and LUMO. This effect can significantly alter the molecule's electron-accepting capabilities and often leads to a smaller energy gap, shifting light absorption to longer wavelengths.

The interplay between the substituent's nature (donating or withdrawing) and its position on the ring (N1, C3, C4, or C5) provides a powerful toolkit for the rational design of pyrazole-based molecules with bespoke electronic properties. This concept is visualized in the diagram below.

Substituent_Effects cluster_outcomes Resulting Electronic Impact EDG e.g., -OCH3, -NH2 Pyrazole Pyrazole Core EDG->Pyrazole Donate e⁻ Density (Push) EWG e.g., -NO2, -CN Pyrazole->EWG Withdraw e⁻ Density (Pull) HOMO_LUMO Frontier Molecular Orbitals (HOMO & LUMO) Pyrazole->HOMO_LUMO Governs Energy Levels Outcome1 Altered Redox Potentials HOMO_LUMO->Outcome1 Outcome2 Shifted Absorption/Emission Spectra HOMO_LUMO->Outcome2 Outcome3 Tuned HOMO-LUMO Gap HOMO_LUMO->Outcome3

Caption: Influence of EDGs and EWGs on the pyrazole core's electron density and frontier orbitals.

Experimental Characterization of Electronic Properties

To empirically measure the electronic properties of novel substituted pyrazoles, researchers rely on a suite of powerful spectroscopic and electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a cornerstone electrochemical technique used to probe the redox behavior of a molecule, providing direct insight into the HOMO and LUMO energy levels. By measuring the potentials at which a compound is oxidized and reduced, one can estimate the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively.

Protocol for a Typical CV Experiment:

  • Preparation of the Solution:

    • Dissolve the pyrazole compound (typically 1-2 mM) in a suitable high-purity solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial as it ensures conductivity of the solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition:

    • Set the potential window and scan rate (e.g., 100 mV/s) on the potentiostat. The window should be wide enough to observe the redox events of interest.

    • Run a background scan of the solvent and electrolyte alone to identify any interfering signals.

    • Run the scan with the pyrazole sample.

  • Internal Calibration and Analysis:

    • After the sample run, add a small amount of an internal standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. Run the scan again.

    • Measure the oxidation (Eₚₐ) and reduction (Eₚ𝒸) peak potentials from the voltammogram. The half-wave potential (E₁/₂) is calculated as (Eₚₐ + Eₚ𝒸)/2.

    • Calibrate the measured potentials against the Fc/Fc⁺ couple.

    • Estimate the HOMO and LUMO energy levels using empirical equations. For example, HOMO (eV) ≈ -[Eₒₓ vs Fc/Fc⁺ + 4.8] and LUMO (eV) ≈ -[EᵣₑᏧ vs Fc/Fc⁺ + 4.8].

CV_Workflow A Sample Preparation (Pyrazole + Solvent + Electrolyte) B Deoxygenation (Purge with N2/Ar) A->B C Three-Electrode Cell Assembly (Working, Reference, Counter) B->C D Connect to Potentiostat C->D E Set Scan Parameters (Potential Window, Scan Rate) D->E F Acquire Voltammogram E->F G Add Internal Standard (e.g., Ferrocene) F->G H Re-acquire Voltammogram G->H I Data Analysis (Determine Peak Potentials) H->I J Estimate HOMO/LUMO Levels I->J

Caption: Standard experimental workflow for Cyclic Voltammetry analysis.

UV-Visible and Photoluminescence Spectroscopy

These spectroscopic methods probe the electronic transitions between molecular orbitals.

  • UV-Visible (UV-Vis) Absorption Spectroscopy measures the wavelengths of light a molecule absorbs. This absorption corresponds to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO). The wavelength of maximum absorption (λₘₐₓ) is directly related to the HOMO-LUMO gap; a smaller gap results in absorption at longer wavelengths (a bathochromic or red shift).

  • Photoluminescence (PL) or Fluorescence Spectroscopy measures the light emitted as an excited electron relaxes back to the ground state. The difference between the absorption maximum (λₘₐₓ) and the emission maximum (λₑₘ) is known as the Stokes shift. The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY). Substituents that promote intramolecular charge transfer (ICT) can significantly alter these emission properties.

Protocol for Spectroscopic Analysis:

  • Sample Preparation: Prepare a dilute solution of the pyrazole compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to have an absorbance value below 1.0 at its λₘₐₓ to ensure linearity (adherence to the Beer-Lambert law).

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.

    • Identify the λₘₐₓ and calculate the molar extinction coefficient (ε).

  • PL Measurement:

    • Use a spectrofluorometer. Excite the sample at or near its λₘₐₓ.

    • Scan the emission wavelengths to record the fluorescence spectrum and identify the λₑₘ.

    • To determine the PLQY, a reference standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) is typically used for comparison under identical experimental conditions.

Computational Modeling with Density Functional Theory (DFT)

Alongside experimental work, computational chemistry provides profound insights into the electronic structure of molecules. Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are powerful tools for predicting and rationalizing the electronic properties of substituted pyrazoles.

  • DFT is used to calculate the ground-state electronic structure, from which properties like HOMO and LUMO energy levels and electron density distribution can be extracted.

  • TD-DFT is used to model the excited states, allowing for the simulation of UV-Vis absorption spectra, which can then be directly compared with experimental results.

General Computational Workflow:

  • Structure Input: Draw the 2D structure of the substituted pyrazole and convert it to a 3D model.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a critical step, as the electronic properties are highly dependent on the molecular geometry. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation:

    • From the optimized structure, perform a single-point energy calculation to obtain the final HOMO/LUMO energies.

    • Perform a TD-DFT calculation to simulate the UV-Vis spectrum and identify the major electronic transitions.

  • Analysis: Compare the calculated orbital energies and simulated spectra with experimental data from CV and UV-Vis spectroscopy to validate the computational model.

DFT_Workflow A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Is it a true minimum? C->D D->A No (Re-optimize) E Ground-State Properties (DFT Single Point) D->E Yes F Excited-State Properties (TD-DFT) E->F G Calculated HOMO/LUMO Energies E->G H Simulated UV-Vis Spectrum F->H I Compare with CV & Spectroscopic Data G->I H->I

Caption: A typical workflow for DFT and TD-DFT calculations on pyrazole derivatives.

Data Summary: Substituent Effects in Action

The following table summarizes representative data illustrating how different substituents can modulate the key electronic properties of a pyrazole system. The values are illustrative and will vary based on the specific molecular scaffold and substituent position.

Substituent (at C3)TypeEox (V vs Fc/Fc⁺)HOMO (eV)λmax (nm)Effect on HOMO-LUMO Gap
-H (Unsubstituted)Neutral1.20-6.00250Reference
-OCH₃EDG0.95-5.75275Decreased
-NH₂Strong EDG0.70-5.50290Significantly Decreased
-BrWeak EWG1.35-6.15260Slightly Increased
-CNEWG1.60-6.40285Decreased (via LUMO lowering)
-NO₂Strong EWG1.85-6.65310Significantly Decreased

Conclusion

The electronic properties of the pyrazole core are not static; they are highly malleable through chemical substitution. By leveraging the electronic push-pull effects of donating and withdrawing groups, scientists can precisely engineer the frontier molecular orbital energies. This fine-tuning capability is paramount in drug development for optimizing target interactions and in materials science for designing molecules with specific optical and electronic functions. A synergistic approach, combining meticulous synthesis with rigorous experimental characterization (CV, spectroscopy) and validated computational modeling (DFT/TD-DFT), is essential for advancing the design and application of this versatile heterocyclic scaffold.

Methodological & Application

Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its structural motif, featuring a pyrazole core with strategically placed methyl and ethyl carboxylate groups, allows for diverse chemical modifications, making it a versatile intermediate for drug discovery and development.[1] This document provides a comprehensive, step-by-step guide for the synthesis of this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of this compound is typically achieved through a variation of the classic Knorr pyrazole synthesis. This powerful reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4] In this specific application, the synthesis proceeds in two main stages:

  • Formation of the β-ketoester intermediate: The process begins with a Claisen condensation reaction. Diethyl oxalate reacts with acetone in the presence of a strong base, such as sodium ethoxide, to form an intermediate, ethyl 2,4-dioxopentanoate.[5]

  • Cyclization with Methylhydrazine: The resulting β-dicarbonyl intermediate is then reacted with methylhydrazine. The hydrazine undergoes a condensation reaction with the ketone and ester carbonyl groups, followed by cyclization and dehydration to form the stable, aromatic pyrazole ring.[3][4][5]

The regioselectivity of the cyclization, which determines the final substitution pattern on the pyrazole ring, is a critical aspect of this synthesis. The reaction conditions, including pH and temperature, can influence which nitrogen atom of the methylhydrazine attacks which carbonyl group, potentially leading to isomeric products.[6] Careful control of these parameters is therefore essential to maximize the yield of the desired product.

Visualizing the Synthesis Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of the synthesis, from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Pyrazole Ring Formation Diethyl Oxalate Diethyl Oxalate Intermediate Ethyl 2,4-dioxopentanoate Diethyl Oxalate->Intermediate Claisen Condensation Acetone Acetone Acetone->Intermediate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Final_Product Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Intermediate->Final_Product Condensation & Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Final_Product Workup_Purification Workup & Purification Final_Product->Workup_Purification

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice.

Part 1: Synthesis of the Intermediate (Ethyl 2,4-dioxopentanoate)

Rationale: This initial step creates the necessary β-dicarbonyl precursor for the subsequent cyclization. The use of sodium ethoxide as a base is crucial for deprotonating the acetone, enabling it to act as a nucleophile in the Claisen condensation with diethyl oxalate.[5] Maintaining a low temperature during the addition of acetone is critical to control the exothermic reaction and prevent unwanted side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethanol46.0740 kg-Anhydrous
Sodium Ethoxide68.052.72 kg39.97Handle with care, moisture sensitive
Diethyl Oxalate146.145.84 kg39.96
Acetone58.082.56 kg44.08
Acetic Acid60.05As needed-For pH adjustment
Ice Water-120 kg-For quenching

Procedure:

  • To a 100L reaction vessel, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate sequentially.

  • Cool the reaction mixture to between 5-15°C.

  • Slowly add 2.56 kg of acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15°C.[5]

  • After the addition is complete, allow the reaction to proceed with stirring for 24 hours while maintaining the temperature.

  • Slowly pour the reaction mixture into 120 kg of ice water.

  • Adjust the pH of the solution to 2-3 using acetic acid.[5]

  • The intermediate can then be extracted for the next step.

Part 2: Synthesis of this compound

Rationale: This is the core cyclization step. The intermediate from Part 1 reacts with methylhydrazine to form the pyrazole ring.[5] The use of dimethylformamide (DMF) as a solvent is advantageous due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. The initial low temperature during the addition of methylhydrazine helps to control the initial, often vigorous, reaction. Subsequent heating promotes the cyclization and dehydration steps to drive the reaction to completion.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Intermediate (from Part 1)158.15288 g1.82
Dimethylformamide (DMF)73.091 kg-Anhydrous
Methylhydrazine (40% solution)46.07 (for pure)460 g~3.99 (of pure)Caution: Toxic and flammable

Procedure:

  • In a 5L reaction vessel, add 1 kg of DMF and 288 g of the intermediate from Part 1.

  • Cool the reaction mixture to between 5-15°C.

  • Slowly add 460 g of a 40% methylhydrazine solution dropwise, maintaining the internal temperature at or below 15°C.[5]

  • After the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 6 hours with stirring.[5]

  • After the reaction is complete, concentrate the solution under reduced pressure at 70-90°C to obtain the crude product.[5]

  • The crude product can be further purified by vacuum distillation to yield the final product. A reported yield for this process is approximately 88.1% with a purity of 98%.[5]

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism involving nucleophilic attack, condensation, and subsequent dehydration.

Reaction_Mechanism cluster_mechanism Reaction Mechanism Start Ethyl 2,4-dioxopentanoate + Methylhydrazine Intermediate1 Initial Adduct Start->Intermediate1 Nucleophilic attack of hydrazine Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Dehydration Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular nucleophilic attack Product This compound Intermediate3->Product Dehydration (Aromatization)

References

Knorr Pyrazole Synthesis: A Detailed Application Guide for the Preparation of Dimethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Knorr Synthesis in Modern Drug Discovery

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, provides a direct and efficient route to the pyrazole core.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including well-known drugs.[1] Its prevalence stems from its favorable pharmacological properties and the ease with which its derivatives can be synthesized and functionalized.[4]

For researchers and scientists in drug development, the ability to efficiently synthesize substituted pyrazoles is of paramount importance. Dimethylated pyrazoles, in particular, are key building blocks in the development of novel therapeutics, including potential anticancer and anti-inflammatory agents.[5][6] This application note provides a comprehensive guide to the Knorr pyrazole synthesis with a specific focus on the preparation of dimethylated pyrazoles. It offers in-depth mechanistic insights, detailed experimental protocols, and expert advice on overcoming common challenges such as regioselectivity and purification.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[1][3] A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds through the following key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[2][3] This initial condensation results in the formation of a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step leads to the formation of a cyclic intermediate.[1]

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water to form the stable, aromatic pyrazole ring.[1]

Recent studies using transient flow methods have revealed that the kinetics of the Knorr synthesis can be more complex than previously understood, with evidence of autocatalysis and the involvement of unexpected reaction intermediates.[2][7] This highlights the importance of precise control over reaction conditions to ensure reproducibility and high yields.

References

Application Notes & Protocols: One-Pot Synthesis of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold and the Elegance of One-Pot Synthesis

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are prolific in pharmaceuticals, exhibiting a vast range of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1] Notable drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anorectic anti-obesity agent), and Sildenafil (used to treat erectile dysfunction) feature the pyrazole core, underscoring its therapeutic significance.[2]

Traditionally, the synthesis of polysubstituted pyrazoles involves multi-step procedures that are often time-consuming, generate significant waste, and require tedious purification of intermediates.[3] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy.[4][5][6] By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecules with high atom economy, reduced reaction times, and simplified workup procedures.[3][7] This approach aligns with the principles of green chemistry, offering environmentally benign pathways to valuable chemical entities.[1][8]

This guide provides an in-depth exploration of contemporary one-pot methodologies for synthesizing polysubstituted pyrazoles, focusing on the underlying mechanisms, practical protocols, and the rationale behind experimental design choices.

Core Synthetic Strategies: A Mechanistic Approach

The beauty of one-pot pyrazole synthesis lies in the diverse array of chemical transformations that can be orchestrated. The choice of starting materials, catalyst, and reaction conditions dictates the substitution pattern of the final product. Below, we delve into several robust and widely adopted strategies.

Three-Component Synthesis via Knoevenagel Condensation and Cyclization

A prevalent and highly efficient one-pot strategy involves the condensation of an aldehyde, a compound with an active methylene group (e.g., malononitrile), and a hydrazine derivative. This approach is often facilitated by a catalyst to drive the reaction to completion.

Causality and Mechanistic Insight: This reaction typically proceeds through a domino sequence. First, a Knoevenagel condensation occurs between the aldehyde and the active methylene compound to form an arylidene intermediate. The choice of catalyst, often a mild base or a Lewis acid, is critical here to facilitate the deprotonation of the active methylene group without promoting unwanted side reactions. Subsequently, a Michael addition of the hydrazine to the electron-deficient double bond of the arylidene intermediate takes place. The resulting adduct then undergoes intramolecular cyclization followed by elimination of a small molecule (like water or ammonia) to afford the aromatic pyrazole ring.

Visualizing the Mechanism:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde (R1-CHO) Catalyst1 Catalyst (e.g., Base) Aldehyde->Catalyst1 Activation Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Catalyst1 Deprotonation Knoevenagel_Adduct Arylidene Malononitrile (R1-CH=C(CN)2) Catalyst1->Knoevenagel_Adduct Condensation Hydrazine Hydrazine (R2-NHNH2) Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Hydrazine Hydrazine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Pyrazole Polysubstituted Pyrazole Cyclized_Intermediate->Final_Pyrazole Aromatization (-H2O or -NH3)

Caption: Domino reaction pathway for a three-component pyrazole synthesis.

Protocol Example: Iodine-Catalyzed Synthesis of 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles

Molecular iodine has proven to be an excellent catalyst for this transformation, acting as a mild Lewis acid to activate the substrates. Its affordability, low toxicity, and efficiency make it an attractive choice for green synthesis.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethanol or Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde, malononitrile, phenylhydrazine, and the iodine catalyst.

  • Add the solvent (ethanol or water) to the flask. Water is often preferred for its green credentials.[3]

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 15 minutes to a few hours.[3]

  • Upon completion, cool the reaction mixture. The solid product often precipitates out of the solution.

  • Collect the product by filtration, wash with cold ethanol or water to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure polysubstituted pyrazole.

Data Presentation: Representative Yields

EntryAldehyde (Ar)CatalystSolventTime (min)Yield (%)
1BenzaldehydeI₂Water1595
24-ChlorobenzaldehydeI₂Water2092
34-MethoxybenzaldehydeI₂Water2594
44-NitrobenzaldehydeI₂Water1596
Table adapted from data reported in iodine-catalyzed syntheses.[3]
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, are of significant interest due to their diverse biological activities.[4] These can be efficiently synthesized in a one-pot, four-component reaction.

Causality and Mechanistic Insight: This reaction involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. The reaction cascade is initiated by two parallel condensations: the Knoevenagel condensation of the aldehyde and malononitrile (as described previously), and the condensation of the β-ketoester with hydrazine to form a pyrazolone intermediate. The arylidene malononitrile then acts as a Michael acceptor for the pyrazolone. The resulting adduct undergoes intramolecular cyclization and tautomerization to yield the final dihydropyrano[2,3-c]pyrazole. The choice of catalyst is crucial for orchestrating this complex cascade efficiently. Nanoparticles, such as copper oxide (CuO NPs), have been shown to be highly effective, providing a large surface area for the reaction and allowing for easy recovery and reuse.[9]

Visualizing the Workflow:

G cluster_A Pathway A cluster_B Pathway B cluster_C Convergence & Cyclization A1 Aldehyde + Malononitrile A2 Knoevenagel Adduct (Michael Acceptor) A1->A2 Condensation C1 Michael Addition A2->C1 B1 β-Ketoester + Hydrazine Hydrate B2 Pyrazolone Intermediate (Michael Donor) B1->B2 Condensation B2->C1 C2 Intramolecular Cyclization C1->C2 C3 Final Product: Pyrano[2,3-c]pyrazole C2->C3

Caption: Convergent pathways in a four-component synthesis of pyrano[2,3-c]pyrazoles.

Protocol Example: CuO Nanoparticle-Catalyzed Synthesis in Water

This protocol highlights a green, heterogeneous catalytic approach.[9]

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Copper oxide nanoparticles (CuO NPs) (15 mg)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, suspend the CuO nanoparticles in 5 mL of water.

  • Add ethyl acetoacetate, malononitrile, the aromatic aldehyde, and hydrazine hydrate to the suspension.

  • Stir the mixture under reflux conditions. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The catalyst can be separated using an external magnet or by simple filtration. Wash the catalyst with hot ethanol for reuse.[9]

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. The pure product is obtained by recrystallization from ethanol-water.

Advanced Methodologies: Leveraging Alternative Energy Sources

To further enhance reaction rates, improve yields, and align with green chemistry principles, alternative energy sources like microwave irradiation and ultrasound are increasingly employed.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by direct interaction with polar molecules, leading to rapid and uniform heating.[10][11][12][13] This often results in dramatically reduced reaction times (minutes instead of hours) and cleaner reaction profiles. One-pot syntheses under solvent-free conditions are particularly amenable to microwave heating, minimizing waste and simplifying purification.[11]

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[7] This process generates localized "hot spots" with high temperature and pressure, enhancing mass transfer and accelerating reaction rates.[7] Sonochemistry often allows reactions to proceed at lower bulk temperatures and in shorter times, providing an energy-efficient alternative to conventional heating.[7][14] Many syntheses can be performed in greener solvents like water or ethanol under ultrasonic irradiation.[4][15]

Protocol Example: Ultrasound-Assisted Three-Component Synthesis of 5-Amino-1,3-diphenylpyrazole-4-carbonitriles

This protocol utilizes an ionic liquid as a recyclable catalyst under ultrasound irradiation, representing a highly green and efficient method.[7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • [DBUH][OAc] (ionic liquid catalyst)

  • Ethanol

Procedure:

  • Combine the aldehyde, malononitrile, phenylhydrazine, and a catalytic amount of [DBUH][OAc] in a flask with a small amount of ethanol.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature.

  • Monitor the reaction by TLC. Reactions are often complete within 10-30 minutes.[7]

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash with water.

  • The aqueous filtrate containing the ionic liquid can be concentrated and the catalyst reused for subsequent reactions.

Conclusion and Future Outlook

The one-pot synthesis of polysubstituted pyrazoles has become a highly sophisticated and versatile field. The shift towards multicomponent reactions, green catalysts, and alternative energy sources has revolutionized the accessibility of these important scaffolds. Methodologies employing catalysts like molecular iodine, reusable nanoparticles, and ionic liquids, especially when coupled with microwave or ultrasound assistance, offer significant advantages in terms of efficiency, sustainability, and operational simplicity.[3][4][9][16]

As the demand for novel therapeutic agents continues to grow, the development of even more efficient and diverse one-pot strategies for pyrazole synthesis will remain a key focus for researchers in organic and medicinal chemistry. The integration of flow chemistry and biocatalysis represents the next frontier, promising to further enhance the scalability, safety, and green credentials of these powerful synthetic methods.[17]

References

Application Notes and Protocols: The Strategic Utility of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone of contemporary medicinal chemistry, forming the core of numerous blockbuster drugs. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS: 5744-40-1) has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical agents.[1][2] Its strategic substitution pattern and reactive ester functionality provide a robust platform for the construction of diverse molecular architectures, particularly in the development of anti-inflammatory agents and phosphodiesterase (PDE) inhibitors.[3][4] This comprehensive guide elucidates the synthesis of this key intermediate and details its subsequent application in the construction of advanced pharmaceutical scaffolds, providing detailed, field-proven protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The Pyrazole Core in Drug Design

The five-membered aromatic heterocycle, pyrazole, is a privileged structure in pharmaceutical sciences due to its unique physicochemical properties and its ability to engage in a variety of biological interactions.[5][6] The pyrazole ring system is a key pharmacophore in several marketed drugs, including the selective COX-2 inhibitor Celecoxib and the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil .[3][7][8]

This compound offers chemists a stable, yet reactive, starting material. The dimethylated pyrazole core provides metabolic stability, while the ethyl carboxylate at the 5-position serves as a versatile handle for a range of chemical transformations, including hydrolysis, amidation, and reduction.[1][7] This application note will first detail the synthesis of this valuable intermediate and then provide a protocol for its elaboration into a pyrazolo[4,3-d]pyrimidin-7-one core, a key structure in many PDE5 inhibitors.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of the title compound is crucial for its application in multi-step pharmaceutical syntheses. A robust and scalable two-step procedure has been established, which is detailed below.[9]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Purification A Diethyl Oxalate + Acetone C Intermediate: Sodium 1,1-diethoxy-3-oxobut-1-en-2-olate A->C Claisen Condensation T < 15°C, 24h B Sodium Ethoxide in Ethanol B->C E Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate C->E Cyclization 40-50°C, 6h D Methylhydrazine in DMF D->E F Crude Product E->F Reduced Pressure Concentration G Pure Product (Yield: ~88%) F->G Vacuum Distillation

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent CN112279812A.[9]

Step 1: Synthesis of the Diketoester Intermediate

  • Reactor Setup: To a 100 L reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

  • Cooling: Cool the reaction mixture to between 5-15°C using a cooling bath.

  • Acetone Addition: Slowly add 2.56 kg of acetone dropwise to the reaction mixture via the dropping funnel. Causality: The slow, dropwise addition is critical to maintain the internal temperature below 15°C, preventing side reactions and ensuring the selective formation of the desired enolate intermediate.

  • Reaction: Once the addition is complete, maintain the reaction mixture at this temperature with continuous stirring for 24 hours.

  • Work-up: After 24 hours, adjust the pH of the reaction system to 2-3 with acetic acid. Add water and extract the intermediate with dichloromethane. Concentrate the organic layers under reduced pressure to yield the crude intermediate.

Step 2: Cyclization with Methylhydrazine

  • Reactor Setup: To a clean 100 L reaction vessel, add 20 kg of Dimethylformamide (DMF) and 5.86 kg of the crude intermediate from Step 1.

  • Cooling: Cool the mixture to 5-15°C.

  • Methylhydrazine Addition: Slowly add 9.2 kg of 40% aqueous methylhydrazine dropwise, ensuring the internal temperature does not exceed 15°C. Causality: This temperature control is vital to manage the exothermicity of the reaction and to prevent the formation of isomeric impurities.

  • Reaction: After the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 6-8 hours to drive the cyclization to completion.

  • Isolation and Purification: Concentrate the reaction solution at 70-90°C under reduced pressure to obtain the crude product. The final pure this compound is obtained by vacuum distillation.

Parameter Value Reference
Typical Yield 88.1%[9]
Purity (GC) >98%[9]
Appearance Light yellow, transparent liquid[1][7]

Application in the Synthesis of a Pyrazolo[4,3-d]pyrimidin-7-one Scaffold

The pyrazolo[4,3-d]pyrimidin-7-one core is the foundational structure of PDE5 inhibitors like Sildenafil, which are used in the treatment of erectile dysfunction and pulmonary hypertension.[3] this compound is an excellent starting point for the synthesis of analogues of this class of drugs. The following section outlines a robust, three-step synthetic sequence.

Workflow for the Synthesis of a PDE5 Inhibitor Analogue

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyclization Start Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Acid 1,3-Dimethyl-1H- pyrazole-5-carboxylic acid Start->Acid NaOH or LiOH aq. THF/MeOH Amide Pyrazole-5-carboxamide Intermediate Acid->Amide 1. SOCl₂ or (COCl)₂ 2. Amine, Base Amine Substituted 2-aminobenzamide Amine->Amide Final Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor Analogue) Amide->Final K-OtBu, t-BuOH or Acetic Acid, Δ cluster_0 Physiological Pathway cluster_1 Inhibition Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP Inactive GMP cGMP->GMP Hydrolyzes Relax Smooth Muscle Relaxation PKG->Relax PDE5 PDE5 Enzyme PDE5->GMP Inhibitor Pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil Analogue) Inhibitor->PDE5 Inhibits

References

Application Notes & Protocols: The Central Role of Pyrazole Intermediates in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern agrochemical design.[1][2][3] Its remarkable versatility and tunable electronic properties have enabled the development of highly potent and selective fungicides, herbicides, and insecticides.[4][5][6] This document provides an in-depth guide for researchers and development scientists on the application of pyrazole intermediates. We will explore the key mechanisms of action, present detailed synthetic protocols for crucial building blocks, and offer field-proven insights into the structure-activity relationships that drive efficacy.

The Pyrazole Scaffold: A Privileged Structure in Agrochemicals

The success of the pyrazole core lies in its ability to act as a rigid and chemically stable scaffold. This scaffold correctly orients various functional groups in three-dimensional space to achieve optimal interaction with specific biological targets. Many commercial pesticides across different classes feature the pyrazole fragment as a key structural element.[1][7] This guide will focus on three major classes of pyrazole-based agrochemicals, distinguished by their mode of action (MoA).

  • Fungicides: Primarily Pyrazole-4-carboxamides acting as Succinate Dehydrogenase Inhibitors (SDHIs).

  • Herbicides: Often 4-benzoylpyrazoles that function as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors.[3]

  • Insecticides: Phenylpyrazoles that act as γ-aminobutyric acid (GABA) receptor antagonists.[8][9]

The following diagram illustrates the progression from a core pyrazole intermediate to these diverse agrochemical classes.

Agrochemical_Classes_from_Pyrazole A Core Pyrazole Intermediate (e.g., Pyrazole-4-carboxylic acid) E Amidation A->E F Benzoylation A->F G Aromatic Substitution A->G B Fungicides (SDH Inhibitors) C Herbicides (HPPD Inhibitors) D Insecticides (GABA Receptor Antagonists) E->B F->C G->D

Caption: Synthetic diversification from a central pyrazole intermediate.

Application in Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides are a dominant class of fungicides that function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[10][11][12] This inhibition blocks fungal respiration, leading to a depletion of ATP and ultimately cell death.[13][14]

Mechanism of Action: SDHI fungicides specifically target the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[12][13] The pyrazole carboxamide structure is crucial for this interaction. The amide linkage forms essential hydrogen bonds within the binding pocket, while the pyrazole ring and its substituents provide the necessary steric and electronic properties for high-affinity binding.[13] Mutations in the genes encoding the SDH subunits can lead to resistance, making the development of new pyrazole derivatives an ongoing necessity.[12]

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ComplexIII Complex III SDH->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Death Fungal Cell Death ATP->Death Depletion leads to SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->SDH INHIBITION

Caption: Mechanism of action for pyrazole-based SDHI fungicides.

Key Intermediate & Protocol: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

This intermediate is a critical building block for a new generation of SDHI fungicides, including blockbuster products like Fluxapyroxad and Bixafen.[15] Its synthesis is a key enabling step in agrochemical manufacturing.

Protocol 1: Synthesis of DFPA [15][16][17][18]

  • Objective: To synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Causality: This multi-step synthesis builds the pyrazole ring through a condensation reaction and then introduces the carboxylic acid functionality via oxidation. Each step is designed for high yield and purity, which is critical for the final agrochemical's performance and safety profile.

  • Materials:

    • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

    • Methylhydrazine

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

  • Procedure:

    • Step 1: Cyclization. In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.

    • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. Rationale: The addition is performed slowly to control the exothermic reaction.

    • Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. This yields the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

    • Step 2: Hydrolysis. To the crude ester, add a 2M solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to 80°C and stir for 3 hours, or until the hydrolysis is complete (monitored by TLC). Rationale: Heating accelerates the saponification of the ester to the carboxylate salt.

    • Cool the reaction mixture in an ice bath and acidify to pH 2 by the slow addition of concentrated HCl. A white precipitate should form.

    • Step 3: Isolation & Purification. Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) as a white powder.

    • Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹⁹F-NMR, and Mass Spectrometry. The melting point should be consistent with literature values.

Application in Herbicides: HPPD Inhibitors

Pyrazole derivatives are a major chemical class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[19][20][21] This enzyme is critical in the plant's tyrosine catabolism pathway.[22]

Mechanism of Action: HPPD inhibitors block the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[23] This disruption has a cascading effect: it prevents the biosynthesis of plastoquinone and tocopherols (Vitamin E).[23][24] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Without carotenoids to protect it, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible weeds and eventual plant death.[19][23][24] Pyrazole herbicides like pyrasulfotole and topramezone are highly effective due to their structural mimicry of the enzyme's natural substrate.[3]

Table 1: Commercially Significant Pyrazole HPPD-Inhibiting Herbicides

Active IngredientChemical FamilyTypical Crop UseKey Controlled Weeds
Topramezone PyrazoloneCorn, SugarcaneBroadleaf weeds, some grasses
Pyrasulfotole PyrazoleCereals (Wheat, Barley)Broadleaf weeds
Pyrazoxyfen PyrazoleRiceAnnual and perennial weeds[20][21]
Pyrazolate PyrazoleRiceAnnual and perennial weeds[20][21]

Application in Insecticides: GABA Receptor Antagonists

The phenylpyrazole class, exemplified by Fipronil, is a cornerstone of modern insect control in both agricultural and veterinary applications.[9][25]

Mechanism of Action: Fipronil acts as a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel.[8][26] In a normal state, GABA binds to its receptor, opening the chloride channel and allowing Cl⁻ ions to enter the neuron. This influx hyperpolarizes the neuron, creating an inhibitory effect that calms the nervous system. Fipronil binds within the chloride channel pore, physically blocking the passage of ions.[9][26] This action prevents the inhibitory signal, leading to uncontrolled neuronal excitation, convulsions, and ultimately the death of the insect.[25] Fipronil exhibits a higher binding affinity for insect GABA receptors compared to mammalian receptors, which is a key factor in its selective toxicity.[9][25]

Fipronil_MoA cluster_Normal Normal State (Inhibition) cluster_Fipronil Fipronil Presence (Excitation) GABA GABA Receptor_N GABA Receptor (Open Channel) GABA->Receptor_N binds Neuron_N Neuron (Hyperpolarized, Inhibited) Receptor_N->Neuron_N Cl- influx Fipronil Fipronil Receptor_F GABA Receptor (Blocked Channel) Fipronil->Receptor_F BLOCKS Neuron_F Neuron (Hyperexcited) Receptor_F->Neuron_F No Cl- influx Death Insect Death Neuron_F->Death leads to

Caption: Fipronil's antagonistic action on the insect GABA receptor.

Protocol 2: General Synthesis of a Phenylpyrazole Insecticide Scaffold

  • Objective: To synthesize a 5-amino-3-cyano-1-phenylpyrazole core, a common intermediate for Fipronil and related insecticides.

  • Causality: This protocol utilizes a classic condensation reaction to form the heterocyclic core. The choice of substituted phenylhydrazine and the dinitrile starting material directly determines the final substitution pattern on the phenyl and pyrazole rings, respectively, which is critical for tuning insecticidal activity and selectivity.

  • Materials:

    • Substituted Phenylhydrazine (e.g., 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine) (1.0 eq)

    • 2,3-dicyanopropionate derivative (e.g., ethoxymethylenemalononitrile) (1.0 eq)

    • Acetic Acid (as solvent and catalyst)

    • Standard laboratory glassware, reflux condenser, magnetic stirrer.

  • Procedure:

    • Reaction Setup: In a round-bottom flask, suspend the substituted phenylhydrazine (1.0 eq) in glacial acetic acid.

    • Add the 2,3-dicyanopropionate derivative (1.0 eq) to the suspension.

    • Condensation: Heat the mixture to reflux (approx. 118°C) for 2-3 hours. The solids should dissolve as the reaction progresses. Monitor the reaction by TLC. Rationale: The acidic conditions and heat promote the condensation and subsequent cyclization to form the pyrazole ring.

    • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. A solid product will precipitate.

    • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a wash with a cold solvent like ethanol or isopropanol to remove impurities.

    • Dry the product under vacuum. The resulting solid is the core phenylpyrazole intermediate, which can be further functionalized to create the final active ingredient.

    • Validation: Confirm the structure via NMR and Mass Spectrometry.

Concluding Remarks for the Research Scientist

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its continued exploration is vital. Future research will likely focus on developing pyrazole derivatives that can overcome existing resistance mechanisms, exhibit more favorable environmental profiles, and offer novel modes of action. The synthetic flexibility of the pyrazole core ensures that it will remain a highly valuable intermediate for the discovery and development of next-generation crop protection solutions.

References

Application Notes & Protocols: A Guide to the Reaction Mechanism and Synthesis of Pyrazoles from 1,3-Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

To researchers, scientists, and drug development professionals, the pyrazole nucleus is a privileged scaffold. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, demonstrating its profound impact on human health.[1] The Knorr pyrazole synthesis, first described in 1883, remains a fundamental and highly efficient method for constructing this vital ring system.[2][3] This guide provides an in-depth exploration of the reaction mechanism of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines, offers detailed experimental protocols, and discusses the critical parameters that govern the reaction's outcome.

The Core Transformation: Reaction Mechanism

The synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a robust and versatile transformation.[2][3][4] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrazole ring.

The generally accepted mechanism involves the following key steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the most rapid and leads to the formation of a hydrazone or enehydrazine intermediate. The specific intermediate formed can be influenced by the reaction conditions and the structure of the substrates.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This attack closes the ring, forming a non-aromatic, five-membered heterocyclic intermediate, often a hydroxyl-pyrazolidine.[5]

  • Dehydration: The final step is the elimination of a molecule of water (dehydration) from the cyclic intermediate. This acid- or base-catalyzed step is typically the rate-determining step under neutral pH conditions and results in the formation of the stable, aromatic pyrazole ring.[5][6]

The following diagram illustrates this mechanistic pathway for the reaction between a generic 1,3-diketone and hydrazine.

Figure 1: Reaction mechanism of pyrazole formation.

Factors Influencing the Reaction and Regioselectivity

While the Knorr synthesis is highly reliable, several factors can influence its rate, yield, and, most critically, its regioselectivity when using unsymmetrical 1,3-dicarbonyls.

  • pH Control: The reaction is typically catalyzed by a small amount of acid.[4][7] The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. However, excessively acidic conditions can protonate the hydrazine, reducing its nucleophilicity and slowing the reaction. Conversely, some variations proceed under basic conditions.[8]

  • Substituent Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl and the hydrazine can dictate which carbonyl group is attacked first. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial attack.

  • Regioselectivity: When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[2][5] Controlling the regioselectivity is a significant challenge. The final product ratio is often determined by a complex interplay of steric hindrance, electronic effects, and reaction conditions such as solvent and temperature.[5] For instance, studies have shown that the ratio of reactants can influence the regioselectivity of the reaction.[5]

Parameter Influence on Reaction Typical Conditions
pH Catalyzes both condensation and dehydration steps. Affects regioselectivity.Mildly acidic (e.g., acetic acid) or basic conditions are common.[4][8]
Temperature Affects reaction rate. Higher temperatures drive the dehydration step.Room temperature to reflux, depending on substrate reactivity.
Solvent Can influence tautomeric equilibrium of the dicarbonyl and reaction intermediates.Ethanol, propanol, or acetic acid are frequently used.[4][9]
Substituents Electronic and steric effects on both reactants determine the site of initial attack and influence regioselectivity.Electron-withdrawing groups on the dicarbonyl can direct the initial hydrazine attack.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (a symmetrical 1,3-dicarbonyl) and a hydrazine salt, adapted from a robust and well-established procedure.[10][11]

Materials & Reagents:

  • Hydrazine Sulfate (H₆N₂O₄S)

  • 10% Sodium Hydroxide (NaOH) solution

  • Acetylacetone (2,4-pentanedione)

  • Diethyl ether

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Saturated Sodium Chloride (NaCl) solution

Equipment:

  • Round-bottom flask

  • Stirring hotplate

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

References

"Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a building block for complex molecules"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: A Versatile Building Block for Complex Molecule Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern synthetic chemistry, the pyrazole ring system stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting significant biological activity.[1] Its unique electronic properties and conformational rigidity make it a cornerstone in the design of novel pharmaceuticals and advanced agrochemicals.[2][3][4] Among the diverse array of pyrazole-based starting materials, This compound has emerged as a particularly valuable and versatile building block.[4][5][6]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices and present detailed, validated protocols for its key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate for the construction of complex, high-value molecules.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The data below has been consolidated from reliable chemical suppliers and databases.

PropertyValue
IUPAC Name This compound
CAS Number 5744-40-1
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Light yellow transparent liquid or white crystalline solid
Melting Point 41-47 °C
Purity Typically ≥98% (GC)
Synonyms 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester

Protocol 1: Synthesis of the Building Block

The industrial synthesis of this compound is often achieved through a two-step process involving a Claisen condensation followed by a Knorr-type pyrazole synthesis. This method is advantageous due to its use of readily available starting materials and controllable reaction conditions.[7]

Workflow for Synthesis of this compound

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A Diethyl Oxalate + Acetone C Intermediate: Ethyl 2,4-dioxopentanoate A->C  Condensation at T < 15°C B Sodium Ethoxide in Ethanol B->C  Base D Intermediate from Step 1 F Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate C->F Workup & Purification D->F  Cyclocondensation E Methylhydrazine in DMF E->F  Reaction at 40-50°C

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Intermediate (based on CN112279812A[7])

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethanol, sodium ethoxide, and diethyl oxalate.

  • Cool the reaction mixture to between 5-15°C.

  • Slowly add acetone dropwise, ensuring the internal temperature does not exceed 15°C. Causality: Maintaining a low temperature is crucial to prevent side reactions and favor the desired Claisen condensation over self-condensation of acetone.

  • After the addition is complete, maintain the temperature and stir for 24 hours to ensure the reaction goes to completion.

  • Slowly pour the reaction mixture into ice water and adjust the pH to 2-3 with acetic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to isolate the intermediate product.

Step 2: Synthesis of this compound[7]

  • In a separate reaction vessel, dissolve the intermediate from Step 1 in N,N-Dimethylformamide (DMF).

  • Cool the mixture to 5-15°C.

  • Slowly add methylhydrazine dropwise, again maintaining the internal temperature below 15°C. Causality: The initial reaction between the diketone intermediate and hydrazine is exothermic. Slow addition at low temperature controls the reaction rate and prevents the formation of regioisomeric byproducts.

  • Once the addition is complete, heat the mixture to 40-50°C and hold for approximately 6 hours. Causality: Heating drives the cyclization and dehydration steps to form the stable aromatic pyrazole ring.

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield high-purity this compound.

Application Notes: Key Transformations and Protocols

The synthetic utility of this compound stems from the reactivity of its ester functional group, which serves as a handle for diversification. The following sections detail the most critical transformations.

A. Hydrolysis to 1,3-dimethyl-1H-pyrazole-5-carboxylic acid

The conversion of the ethyl ester to the corresponding carboxylic acid is arguably the most important primary transformation. This acid is a direct precursor for the synthesis of a vast range of pyrazole amides, which are prominent in both pharmaceuticals and agrochemicals.[8][9]

Reaction Scheme: Ester Hydrolysis

G Start Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Product 1,3-dimethyl-1H- pyrazole-5-carboxylic acid Start->Product Hydrolysis Reagents 1. NaOH or LiOH (aq) 2. HCl (aq) G Acid 1,3-dimethyl-1H- pyrazole-5-carboxylic acid Product N-Substituted Pyrazole Amide Acid->Product Amine Primary or Secondary Amine (R-NH₂) Amine->Product Coupling Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling->Product Base Base (e.g., DIPEA) Base->Product

References

Application Notes & Protocols: Green Chemistry Approaches to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazoles represent a privileged class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals, including blockbuster drugs like Celecoxib and Sildenafil.[1][2] The synthesis of these vital molecules has traditionally relied on methods that often involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, presenting significant challenges to environmental sustainability and process safety.[3]

Green chemistry, with its emphasis on waste minimization, atom economy, energy efficiency, and the use of benign substances, offers a transformative approach to organic synthesis.[4][5] Adopting these principles is not merely an environmental consideration but a strategic necessity for developing efficient, cost-effective, and sustainable pathways for pyrazole derivatives.[5][6] This guide provides a detailed overview of field-proven green chemistry strategies, complete with experimental protocols and technical insights, to empower researchers in designing and implementing eco-friendly pyrazole syntheses.

Multicomponent Reactions (MCRs): The Power of Simplicity and Atom Economy

Expert Insight: Multicomponent reactions are the cornerstone of green heterocyclic synthesis. By combining three or more reactants in a single pot to form a final product that incorporates most or all of the starting atoms, MCRs epitomize process efficiency.[2] They drastically reduce the number of synthetic steps, minimize solvent usage for intermediate purifications, and save significant time and energy.[2][7] The synthesis of pyranopyrazoles is a classic and highly effective demonstration of this strategy.

Protocol 1: One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a taurine-catalyzed, four-component reaction in an aqueous medium, a highly efficient and green method for generating structurally complex pyranopyrazoles.[2]

Workflow:

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction A Aldehyde Mix Mix in Water + Taurine Catalyst A->Mix B Malononitrile B->Mix C Ethyl Acetoacetate C->Mix D Hydrazine Hydrate D->Mix Stir Stir at Room Temp. Mix->Stir Workup Filter & Wash with Hot Water Stir->Workup Product Dihydropyrano[2,3-c]pyrazole (High Yield & Purity) Workup->Product Heating_Comparison cluster_conv Conventional Heating cluster_mw Microwave-Assisted C_Start Reactants in Solvent C_Heat Oil Bath Heating (Hours) C_Start->C_Heat C_End Product C_Heat->C_End MW_Start Reactants in Solvent MW_Heat Microwave Irradiation (Minutes) MW_Start->MW_Heat MW_End Product (Higher Yield) MW_Heat->MW_End Sonochemistry US Ultrasound Wave Bubble Microbubble Formation US->Bubble Collapse Violent Collapse (Acoustic Cavitation) Bubble->Collapse Compression/ Rarefaction Hotspot Localized Hotspot (High T & P) Collapse->Hotspot Result Enhanced Reaction Rate & Mass Transfer Hotspot->Result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for the synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a two-step process. This process begins with a Claisen condensation reaction to form a key intermediate, followed by a Knorr pyrazole synthesis through cyclization with methylhydrazine. This method, when optimized, can provide high yields of the desired product.[1]

The overall reaction scheme is as follows:

Step 1: Claisen Condensation Diethyl oxalate reacts with acetone in the presence of a base like sodium ethoxide to form an intermediate, ethyl 2,4-dioxopentanoate.

Step 2: Knorr Pyrazole Synthesis The intermediate then undergoes cyclization with methylhydrazine to yield this compound.

This guide will delve into troubleshooting common issues that may arise during this synthesis and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their potential causes, and recommended solutions.

Problem 1: Low Overall Yield

A low yield of the final product can be frustrating. The issue can often be traced back to either the initial Claisen condensation or the subsequent cyclization step.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Claisen Condensation The formation of the 1,3-dicarbonyl intermediate is crucial. Incomplete reaction can be due to inactive base, improper temperature control, or insufficient reaction time.Ensure the sodium ethoxide is fresh and anhydrous. The reaction should be carried out at a low temperature (5-15 °C) to control the exothermic reaction.[1] Allow the reaction to proceed for a sufficient time (e.g., 24 hours) to ensure completion.[1]
Side Reactions in Claisen Condensation Self-condensation of acetone can occur if the addition of acetone is too fast or the temperature is not adequately controlled.Add the acetone dropwise to the reaction mixture while maintaining a low internal temperature (below 15 °C).[1]
Incomplete Cyclization The reaction of the dicarbonyl intermediate with methylhydrazine may not go to completion due to suboptimal temperature or reaction time.After the initial low-temperature addition of methylhydrazine, the reaction mixture should be heated (40-50 °C) for several hours (e.g., 6 hours) to drive the cyclization to completion.[1]
Degradation of Reactants or Product Hydrazine derivatives can be unstable, and the product may be sensitive to prolonged heating at high temperatures.Use fresh methylhydrazine. Avoid excessive heating during the reaction and work-up.
Loss of Product during Work-up The product is soluble in organic solvents. Inefficient extraction or excessive washing can lead to significant product loss.Use an appropriate volume of extraction solvent (e.g., dichloromethane) and perform multiple extractions to ensure complete recovery of the product.[1] Minimize the volume of water used for washing.
Problem 2: Formation of Regioisomeric Impurity

One of the most common challenges in the synthesis of substituted pyrazoles is the formation of regioisomers. In this case, the undesired isomer is Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Understanding the Cause:

The reaction of the unsymmetrical 1,3-dicarbonyl intermediate with methylhydrazine can proceed through two different pathways, leading to the formation of two possible regioisomers. The selectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions.

Solutions to Improve Regioselectivity:

Solution Explanation
Solvent Selection The choice of solvent can have a significant impact on the regioselectivity of the reaction.
pH Control The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway.
Temperature Control Precise temperature control during the addition of methylhydrazine is crucial.

Identifying the Isomers:

The two regioisomers can be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons on the pyrazole ring will be different for each isomer.

Problem 3: Incomplete Reaction or Stalling

If you observe that the reaction is not proceeding to completion, several factors could be at play.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product.

  • Check Reagent Quality: Ensure that all reagents, particularly sodium ethoxide and methylhydrazine, are of high quality and have not degraded.

  • Verify Reaction Conditions: Double-check the reaction temperature and ensure adequate mixing.

  • Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time at the recommended temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in the first step?

A1: Sodium ethoxide is a strong base that is used to deprotonate acetone, forming an enolate. This enolate then acts as a nucleophile and attacks the diethyl oxalate in a Claisen condensation reaction to form the 1,3-dicarbonyl intermediate.

Q2: Why is the temperature controlled so carefully during the addition of acetone and methylhydrazine?

A2: The Claisen condensation and the initial reaction with methylhydrazine are exothermic. Careful temperature control is necessary to prevent side reactions, such as the self-condensation of acetone, and to control the regioselectivity of the pyrazole formation.[1]

Q3: Can I use a different base for the Claisen condensation?

A3: While other strong bases can be used, sodium ethoxide is commonly employed when ethanol is the solvent. Using a different base may require optimization of the reaction conditions.

Q4: How can I purify the final product if it contains the regioisomeric impurity?

A4: If significant amounts of the regioisomer are formed, purification can be achieved through fractional distillation under reduced pressure or by column chromatography on silica gel.[1] The patent for this synthesis mentions that the crude product is purified by rectification under reduced pressure to achieve a purity of 98%.[1]

Q5: What are the typical analytical methods to confirm the structure and purity of the final product?

A5: The structure and purity of this compound are typically confirmed using Gas Chromatography (GC) for purity assessment, and spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry (MS) for structural elucidation.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate (based on CN112279812A)
  • To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate in the specified molar ratios.

  • Cool the reaction mixture to 5-15 °C.

  • Slowly add acetone dropwise while maintaining the internal temperature below 15 °C.

  • After the addition is complete, maintain the temperature and stir the reaction mixture for 24 hours.

  • Slowly pour the reaction solution into ice water and adjust the pH to 2-3 with acetic acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of this compound (based on CN112279812A)
  • Dissolve the crude intermediate from Protocol 1 in DMF and cool the solution to 5-15 °C.

  • Slowly add a 40% solution of methylhydrazine dropwise, ensuring the internal temperature remains below 15 °C.

  • After the addition, heat the reaction mixture to 40-50 °C and maintain for 6 hours.

  • Concentrate the reaction solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain the final product.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis Diethyl Oxalate Diethyl Oxalate Intermediate Ethyl 2,4-dioxopentanoate Diethyl Oxalate->Intermediate Sodium Ethoxide, Ethanol Acetone Acetone Acetone->Intermediate Intermediate_ref Ethyl 2,4-dioxopentanoate Methylhydrazine Methylhydrazine Final_Product Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Methylhydrazine->Final_Product DMF, Heat Intermediate_ref->Final_Product

Caption: Overall synthesis scheme for this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_step1_solutions Solutions for Step 1 cluster_step2_solutions Solutions for Step 2 cluster_workup_solutions Solutions for Work-up Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Step1 Analyze Step 1: Claisen Condensation Low_Yield->Check_Step1 Check_Step2 Analyze Step 2: Cyclization Low_Yield->Check_Step2 Check_Workup Review Work-up Procedure Low_Yield->Check_Workup Reagent_Quality1 Use fresh Sodium Ethoxide Check_Step1->Reagent_Quality1 Temp_Control1 Ensure temp < 15°C during acetone addition Check_Step1->Temp_Control1 Time1 Increase reaction time Check_Step1->Time1 Temp_Control2 Heat to 40-50°C after methylhydrazine addition Check_Step2->Temp_Control2 Time2 Ensure sufficient reaction time (6h) Check_Step2->Time2 Reagent_Quality2 Use fresh Methylhydrazine Check_Step2->Reagent_Quality2 Extraction Optimize extraction (multiple extractions) Check_Workup->Extraction Washing Minimize washing volumes Check_Workup->Washing

Caption: A workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation and purification of this key pyrazole intermediate. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful purification of your target compound.

Introduction to the Purification Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis, often involving the N-methylation of a pyrazole precursor, can lead to a mixture of regioisomers—primarily the desired 1,3-dimethyl-5-carboxylate and the undesired 1,5-dimethyl-3-carboxylate isomer.[3][4] The similar physicochemical properties of these isomers make their separation a significant chromatographic challenge. This guide provides a structured approach to overcoming this and other common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound on a laboratory scale?

A1: For laboratory-scale purification (milligrams to several grams), flash column chromatography using silica gel is the most common and cost-effective method.[5][6][7] This technique offers a good balance of resolution, speed, and capacity. For analytical purposes or for purifying very small quantities with high purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]

Q2: How do I choose the right stationary phase for my column?

A2:

  • Normal-Phase: Standard silica gel (SiO₂) is the workhorse for purifying pyrazole derivatives.[10] Its slightly acidic surface can sometimes cause peak tailing with basic compounds like pyrazoles.[11] If this occurs, consider using silica deactivated with a base (e.g., triethylamine) or switching to neutral alumina.[11]

  • Reversed-Phase: For HPLC analysis or preparative HPLC, a C18-bonded silica column is a common choice.[8][9] This is particularly useful if the compound or its impurities are unstable on silica or have very high polarity.

Q3: What is the primary impurity I should be concerned about during purification?

A3: The most challenging impurity is typically the regioisomer, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate .[3][12] This isomer forms during the N-alkylation step of synthesis from an unsymmetrically substituted pyrazole precursor.[4][13][14] Due to their structural similarity, separating these isomers requires a carefully optimized chromatographic system.

Q4: How do I develop an effective mobile phase for separating my product from its regioisomer?

A4: Mobile phase selection is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[13]

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6][15]

  • Screen Gradients: Run TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Target Rf Value: Aim for a mobile phase composition that gives your desired product an Rf (retention factor) value between 0.2 and 0.4. Crucially, this system must also show a visible separation (different Rf values) between your product and the isomeric impurity spot on the TLC plate.[13]

  • Consider Additives: For basic compounds like pyrazoles that may streak or tail on silica, adding a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase can significantly improve peak shape.[11]

Q5: What detection methods can be used for this compound during chromatography?

A5: this compound contains a chromophore (the pyrazole ring conjugated with the carboxylate group), making it detectable by:

  • UV light: This is the most common method for both TLC (using plates with a fluorescent indicator, typically at 254 nm) and HPLC.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the product and impurities by their mass-to-charge ratio, which is invaluable for confirming the presence of isomers.[5][16]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound.

Problem / Symptom Possible Cause(s) Recommended Solution(s)
Poor or No Separation 1. Inappropriate Mobile Phase: The polarity of the eluent is either too high (all compounds elute together at the solvent front) or too low (compounds do not move from the baseline). 2. Co-elution of Regioisomers: The chosen solvent system does not have sufficient selectivity to resolve the 1,3-dimethyl and 1,5-dimethyl isomers.[5][13]1. Re-optimize with TLC: Systematically screen different solvent ratios. If a hexane/ethyl acetate system fails, try replacing ethyl acetate with dichloromethane or tert-butyl methyl ether to alter selectivity. 2. Reduce Mobile Phase Polarity: A less polar ("weaker") mobile phase will increase retention on the column, often exaggerating small differences between compounds and improving separation. 3. Consider Alternative Stationary Phases: For very difficult separations, specialized HPLC columns with π-π interaction capabilities (e.g., pyrenylethyl or nitrophenylethyl phases) can be highly effective for separating aromatic isomers.[17]
Product Streaking or Tailing Peaks 1. Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms of the pyrazole ring are interacting strongly with acidic silanol groups on the silica surface.[11] 2. Column Overload: Too much sample has been loaded onto the column for its size. 3. Poor Compound Solubility: The compound is precipitating at the top of the column or within the mobile phase.[11]1. Use a Mobile Phase Modifier: Add 0.1-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel.[11] 2. Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica). 3. Improve Solubility: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase or a stronger solvent before loading. If solubility in the mobile phase is low, consider using a different eluent system or a reversed-phase method.[11]
Low Product Recovery 1. Irreversible Adsorption: The compound is permanently sticking to the stationary phase. 2. Compound Instability: The product is degrading on the acidic silica gel. 3. Product is Too Polar/Non-polar: The compound is either retained on the column or has eluted with the solvent front unnoticed.1. Deactivate Silica: Use a mobile phase containing a basic modifier like triethylamine.[11] 2. Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Flush the Column: After the initial elution, flush the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to recover any highly retained material. Always check all fractions with TLC.
Product Crystallizes on the Column 1. Low Solubility in Mobile Phase: The eluent is not a good solvent for the compound, causing it to crash out of solution once diluted on the column.[11] 2. Concentration Effects: The band of the compound is too concentrated as it moves down the column.1. Modify the Mobile Phase: Add a small amount of a stronger, co-solvent in which your compound is more soluble (e.g., add 1-5% dichloromethane or THF to a hexane/ethyl acetate mixture).[11] 2. Use a Different Loading Technique: Adsorb the crude material onto a small amount of silica gel (dry loading) instead of dissolving it in a liquid (wet loading). This introduces the compound in a more dispersed state.

Experimental Protocols & Workflows

Visual Workflow: General Purification Strategy

G cluster_prep 1. Method Development cluster_purification 2. Scale-Up & Purification cluster_analysis 3. Analysis & Isolation TLC TLC Analysis (Screen Mobile Phases) Optimize Optimize Separation (Target Rf 0.2-0.4) TLC->Optimize Identify System with Good ΔRf for Isomers Pack Pack Column (Silica Gel) Optimize->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Pure Product (NMR, MS) Evaporate->Final

Caption: General workflow for chromatographic purification.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Prepare TLC Chambers: Line TLC tanks with filter paper and add your chosen mobile phase systems. Start with three systems of varying polarity:

    • System A: 90% Hexane / 10% Ethyl Acetate

    • System B: 70% Hexane / 30% Ethyl Acetate

    • System C: 50% Hexane / 50% Ethyl Acetate

  • Spot the Plate: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate (with F254 indicator).

  • Develop the Plate: Place the spotted plate in a prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analyze: Calculate the Rf value for each spot in each system. The ideal system will show the spot for this compound with an Rf between 0.2 and 0.4 and show maximum separation from other spots, especially the regioisomer.[13]

Protocol 2: Preparative Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of mobile phase or dichloromethane. Carefully pipette this solution onto the top of the packed silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the optimized mobile phase determined from your TLC analysis. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. The size of the fractions should be about 10-20% of the column volume.

  • Analysis: Spot every few fractions on a TLC plate and develop it to track the elution of your compound.

  • Isolation: Combine the fractions that contain only the pure desired product. Evaporate the solvent under reduced pressure to yield the purified this compound, which should be a colorless to light yellow liquid.[1][2]

Visual Guide: Troubleshooting Poor Separation

G Start Symptom: Poor Separation / Co-elution Q1 Is the Rf > 0.5? Start->Q1 A1_Yes Decrease Mobile Phase Polarity (e.g., more Hexane) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are peaks tailing or streaking? A1_Yes->Q2 A1_No->Q2 A2_Yes Add 0.1-1% Triethylamine to Mobile Phase Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is separation still poor after polarity and additive adjustments? A2_Yes->Q3 A2_No->Q3 A3_Yes Change Solvent Selectivity (e.g., swap Ethyl Acetate with DCM or MTBE) Q3->A3_Yes Yes A3_No Separation should be improved. If not, consider alternative chromatography. Q3->A3_No No Alt_Chrom Alternative Methods: - Neutral Alumina Column - Reversed-Phase HPLC - Specialized Isomer Column A3_Yes->Alt_Chrom

Caption: Decision tree for troubleshooting poor separation.

Data Tables for Reference

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5744-40-1[1][18]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Appearance Colorless to light yellow liquid[1][2]

Table 2: Common Solvents for Normal Phase Chromatography on Silica Gel

SolventPolarity Index (ε°)Notes
Hexane / Heptane 0.01Common non-polar base solvent.
Dichloromethane (DCM) 0.32Medium polarity; good for dissolving many organics.
tert-Butyl methyl ether (MTBE) 0.48Less polar alternative to Ethyl Acetate.
Ethyl Acetate (EtOAc) 0.58Excellent, versatile polar co-solvent.[6][15]
Methanol (MeOH) 0.95Very polar; used in small amounts for highly polar compounds or to flush columns.

References

Technical Support Center: Purification of Crude Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product.

Introduction: Understanding the Chemistry and Potential Impurities

This compound is commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3] A typical synthetic route involves the reaction of an intermediate derived from diethyl oxalate and acetone with methylhydrazine.[4] While this method is generally effective, it can lead to several impurities that complicate the purification process.

Understanding the potential impurities is the first step in effective troubleshooting. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual diethyl oxalate, acetone, and methylhydrazine.

  • Intermediate Products: Incomplete reaction can leave behind the intermediate formed from diethyl oxalate and acetone.

  • Regioisomers: The reaction with methylhydrazine can potentially yield the undesired regioisomer, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[5]

  • By-products from Side Reactions: Self-condensation of starting materials or other unintended reactions.

  • Residual Solvents: Solvents used in the reaction and workup, such as ethanol and DMF.[4]

This guide will provide a systematic approach to identifying and removing these impurities.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My crude product is a dark-colored oil or solid. How can I remove the color?

A1: Colored impurities are common and can often be removed through the following techniques:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) and stir the mixture at room temperature for 15-30 minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtration through a pad of Celite®. The resulting filtrate should be significantly lighter in color. Recrystallize the product from the filtrate.[6]

  • Recrystallization: Often, the colored impurities are more soluble in the recrystallization solvent than your desired product and will remain in the mother liquor upon cooling.[6][7]

  • Silica Gel Plug: If the color persists, you can pass a concentrated solution of your crude product through a short plug of silica gel, eluting with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. The highly polar colored impurities will often be retained on the silica gel.

Q2: My NMR spectrum shows the presence of the starting materials (e.g., diethyl oxalate, acetone). How can I remove them?

A2: The presence of starting materials indicates an incomplete reaction or inefficient workup.

  • Aqueous Wash: If your crude product is in an organic solvent, washing it with water or a brine solution can help remove water-soluble starting materials like residual salts and some polar organic molecules.

  • Column Chromatography: This is the most effective method for separating the product from unreacted starting materials. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column will typically separate the less polar product from the more polar starting materials.[6][8]

Q3: I suspect I have a mixture of regioisomers. How can I confirm this and separate them?

A3: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical hydrazines.[2][3]

  • Confirmation:

    • Thin Layer Chromatography (TLC): A well-chosen solvent system (e.g., varying ratios of hexane and ethyl acetate) on a TLC plate may show two distinct spots with close Rf values, indicating the presence of isomers.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying isomers. The chemical shifts of the protons and carbons on the pyrazole ring will differ between the two isomers.

  • Separation:

    • Flash Column Chromatography: This is the preferred method for separating regioisomers. Careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexane) can provide the necessary resolution.[6][8]

    • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be attempted. This involves multiple recrystallization steps to enrich one isomer in the crystalline phase.[7]

Q4: My product is an oil and will not crystallize. What should I do?

A4: The oily nature of the product could be due to residual solvents or the presence of impurities that lower the melting point.

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the product under high vacuum for an extended period.[6]

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) to the oil and stir vigorously. This can sometimes induce crystallization by "washing away" impurities that are inhibiting crystal formation.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to the supersaturated oily solution can initiate crystallization.

  • Purification by Column Chromatography: If the above methods fail, purifying the oil by column chromatography to remove impurities is often the best solution. The purified product may then crystallize upon solvent removal.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[7] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be very effective.[7] The ideal solvent system will dissolve your compound when hot but have low solubility for it when cold.

Q2: What is a good starting solvent system for column chromatography?

A2: A mixture of hexane and ethyl acetate is a standard and effective eluent system for the column chromatography of pyrazole derivatives.[6][8] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on the separation observed on TLC.

Q3: How can I monitor the progress of my column chromatography?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[9] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your desired product and whether it is pure.

Q4: Can hydrolysis of the ethyl ester be a problem during purification?

A4: Yes, under acidic or basic conditions, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. It is important to use neutral conditions during workup and purification whenever possible. If acidic or basic washes are necessary, they should be performed quickly and at low temperatures.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed to move your product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound tlc_nmr Initial Analysis (TLC, NMR) start->tlc_nmr is_solid Is the product a solid? tlc_nmr->is_solid recrystallization Recrystallization is_solid->recrystallization Yes oily_product Product is an oil is_solid->oily_product No check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chromatography Column Chromatography column_chromatography->check_purity trituration Trituration / High-Vacuum Drying oily_product->trituration trituration->column_chromatography pure_product Pure Product is_pure Is it pure? check_purity->is_pure is_pure->column_chromatography No is_pure->pure_product Yes

Caption: A decision-making workflow for the purification of this compound.

References

"preventing decomposition of pyrazole compounds during synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of pyrazole chemistry and prevent the decomposition of these valuable compounds during synthesis.

Troubleshooting Guide: Common Decomposition Issues

This section addresses specific problems you may encounter during the synthesis and workup of pyrazole compounds. Each entry details the potential causes and provides actionable protocols to mitigate decomposition.

Q1: My pyrazole product is degrading during workup and purification. I'm observing low yields and multiple spots on my TLC plate. What's going wrong?

This is a common issue stemming from the inherent reactivity and sensitivity of the pyrazole ring and its substituents to various conditions. The two most likely culprits are oxidation and pH instability.

Potential Cause 1: Air Oxidation

Many pyrazole derivatives, especially electron-rich ones or those with certain substituents like alkyl groups, are susceptible to aerobic oxidation.[1][2] This can occur during the reaction, workup, or even during purification if not performed under an inert atmosphere. The oxidation can lead to the formation of 4-hydroxy substituted pyrazolones or other degradation products.[1]

Troubleshooting Protocol: Implementing Inert Atmosphere Techniques

  • Reaction Setup: Assemble your reaction glassware and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Degassing: Use solvents that have been thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by using the freeze-pump-thaw method.

  • Inert Workup: Quench your reaction and perform all subsequent extractions and washes under a blanket of inert gas. Use degassed solvents for all workup procedures.

  • Purification: When performing column chromatography, consider using a deactivated silica gel (e.g., with triethylamine) to prevent on-column degradation.[3] Run the column using degassed eluents. For highly sensitive compounds, recrystallization from degassed solvents is a preferable purification method.[3]

Potential Cause 2: pH Instability

The pyrazole ring can be sensitive to both strongly acidic and basic conditions, which can lead to ring-opening or other rearrangements.[4] Pyrazoles are weakly basic, and under harsh acidic conditions, protonation can activate the ring towards nucleophilic attack.[5] Conversely, under strong basic conditions, deprotonation at C3 can sometimes lead to ring cleavage.[4]

Troubleshooting Protocol: Neutralization and Buffered Workup

  • Careful Quenching: If your reaction is acidic, neutralize it carefully with a mild base (e.g., saturated sodium bicarbonate solution) while monitoring the temperature to avoid exothermic decomposition. If it's basic, use a mild acid (e.g., dilute ammonium chloride solution).

  • Buffered Washes: During the aqueous workup, use buffered solutions (e.g., phosphate buffer at pH 7) instead of plain deionized water to maintain a neutral pH.

  • Acid/Base-Free Purification: If possible, avoid purification methods that involve acidic or basic modifiers. If your compound is a solid, recrystallization is often the gentlest method.[3] For column chromatography, use a neutral solvent system. If acid or base is required for separation, consider converting the pyrazole to a more stable salt for purification and then liberating the free base in a final, carefully controlled step.[6][7]

Q2: I'm attempting an N-alkylation of my pyrazole, but I'm getting a mixture of regioisomers and significant decomposition of my starting material. How can I improve selectivity and yield?

N-alkylation of unsymmetrical pyrazoles is a notorious challenge, often leading to mixtures of N1 and N2 alkylated products.[8][9] The choice of base, electrophile, and reaction conditions can dramatically influence both the regioselectivity and the stability of the pyrazole.

Potential Cause 1: Harsh Reaction Conditions

Traditional N-alkylation methods often employ strong bases (like NaH or LDA) and high temperatures.[9][10] These conditions can deprotonate the pyrazole at positions other than the intended nitrogen, or they can promote side reactions and decomposition, especially if the pyrazole has other sensitive functional groups.

Troubleshooting Protocol: Milder Alkylation Strategies

  • Base Selection: Switch from strong, non-nucleophilic bases to milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to deprotonate the pyrazole N-H and are less likely to cause side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary. Uncontrolled temperature increases can lead to the formation of impurities.[11]

  • Alternative Methods:

    • Michael Addition: For electrophiles that are Michael acceptors, a catalyst-free reaction can provide high yields and excellent N1-regioselectivity.[8]

    • Acid Catalysis: For certain electrophiles like trichloroacetimidates, a Brønsted acid catalyst can be used, avoiding the need for a strong base altogether.[9][10]

    • Enzyme Catalysis: Engineered enzymes can offer unparalleled regioselectivity in pyrazole alkylation under very mild conditions.[12]

Potential Cause 2: Steric and Electronic Effects

The regioselectivity of N-alkylation is governed by a subtle interplay of steric hindrance and electronic effects at the two nitrogen atoms. The major product is often controlled by sterics, with the alkyl group adding to the less hindered nitrogen.[9][10]

Troubleshooting Protocol: Leveraging Protecting Groups

When high regioselectivity is critical and cannot be achieved by modifying reaction conditions, a protecting group strategy is a robust solution.[13][14]

  • Protection: Protect one of the pyrazole nitrogens. The tetrahydropyranyl (THP) group is a good choice as it can often be introduced without solvents or catalysts.[13][15]

  • Alkylation: Perform the desired alkylation on the remaining unprotected nitrogen.

  • Deprotection: Remove the protecting group under specific conditions that do not affect the newly introduced alkyl group.[13] This multi-step process adds to the synthesis but provides unambiguous control over the final product's structure.

  • Workflow for Regioselective N-Alkylation using a Protecting Group

    • Caption: A protecting group strategy ensures the selective alkylation of a specific nitrogen atom on the pyrazole ring.

    G Start Unsymmetrical Pyrazole Protect Protect N1 (e.g., with THP) Start->Protect Alkylate Alkylate N2 (Target Reaction) Protect->Alkylate Deprotect Deprotect N1 Alkylate->Deprotect End Regiopure N2-Alkylated Pyrazole Deprotect->End

Frequently Asked Questions (FAQs)

Q: What are the ideal general storage conditions for pyrazole compounds? A: To ensure long-term stability, solid pyrazole compounds should be stored in tightly sealed containers in a cool, dry, and dark place.[16] For particularly sensitive derivatives, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation.[16]

Q: My pyrazole synthesis is exothermic. How can I control the temperature during scale-up? A: Poor temperature control is a critical issue in scaling up exothermic reactions like the Knorr pyrazole synthesis.[11][17] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[11] To manage this, implement slow, controlled, dropwise addition of reagents (e.g., hydrazine) and use temperature probes to accurately monitor the internal reaction temperature, adjusting cooling systems as needed.[11]

Q: Are there any "red flag" functional groups that make pyrazoles particularly unstable? A: Yes. Pyrazoles bearing nitro groups can be thermally sensitive energetic materials, and their decomposition can be initiated by the loss of a nitro group or isomerization.[18] The presence of an amino group can also influence the decomposition pathway. Unprotected N-H pyrazoles are generally less stable than their N-substituted counterparts and are more susceptible to oxidation and pH-driven degradation.

Q: Can I purify pyrazoles without using silica gel column chromatography? A: Absolutely. If your compound is sensitive to silica gel, several alternatives exist.

  • Recrystallization: This is an excellent method for solid compounds and is often the gentlest purification technique.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid-Base Extraction: You can often purify pyrazoles by converting them into their acid addition salts (e.g., with HCl or H₂SO₄), which can be crystallized or washed to remove non-basic impurities. The pure pyrazole is then regenerated by neutralization.[6][7]

  • Reversed-Phase Chromatography: For compounds stable to reversed-phase silica (C18), elution with gradients of acetonitrile/water or methanol/water can be a viable alternative.[3]

  • Decision Tree for Pyrazole Purification

    • Caption: A guide to selecting the appropriate purification method for pyrazole compounds based on their stability.

    G Start Crude Pyrazole Product IsSolid Is the compound a solid? Start->IsSolid IsStableSilica Is it stable on a TLC plate (silica)? IsSolid->IsStableSilica No Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Normal Phase Column Chromatography IsStableSilica->Column Yes IsStableAcid Is it stable to acid/base conditions? IsStableSilica->IsStableAcid No AcidBase Acid/Base Extraction & Crystallization IsStableAcid->AcidBase Yes ReversePhase Reversed-Phase Chromatography (C18) IsStableAcid->ReversePhase No

References

"effect of pH on regioselectivity in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity through pH Control

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with a deep, mechanistic understanding of why certain conditions work, empowering you to troubleshoot and optimize your reactions effectively.

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2] However, when using unsymmetrical starting materials, the reaction often yields a mixture of regioisomers, posing significant challenges for purification and impacting overall yield.[3][4] One of the most powerful, yet often misunderstood, parameters for controlling this outcome is the reaction pH. This guide will demystify the role of pH and provide you with actionable strategies for your projects.

Frequently Asked Questions (FAQs)

Here, we address the most common high-level questions encountered in the field regarding pH and regioselectivity in pyrazole synthesis.

Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of the Knorr pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3][5] This leads to two possible reaction pathways, potentially producing a mixture of two different pyrazole regioisomers.

This lack of selectivity is a significant issue because the two isomers often have very different biological activities, physical properties, and toxicological profiles. A mixture of products necessitates challenging and costly separation procedures, ultimately lowering the effective yield of the desired compound.[4] Therefore, controlling the regioselectivity is paramount for efficient and scalable synthesis.

Q2: How does reaction pH fundamentally influence which regioisomer is formed?

A2: The pH of the reaction medium is a critical factor that governs the regiochemical outcome by directly influencing the reactivity of both the hydrazine and the 1,3-dicarbonyl compound.[3][6] Its effect is twofold:

  • Modulating Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine), the terminal -NH₂ group is typically more nucleophilic than the substituted -NHR group. Under acidic conditions, this more basic -NH₂ group can be protonated to form -NH₃⁺, effectively deactivating it. This makes the less basic (and now relatively more nucleophilic) -NHR nitrogen the primary attacking species, which can completely reverse the regioselectivity compared to neutral or basic conditions.[3]

  • Altering Dicarbonyl Electrophilicity: The 1,3-dicarbonyl compound exists in a pH-dependent equilibrium with its enol or enolate forms. Under acidic conditions, protonation of a carbonyl oxygen activates that carbonyl group, making it more electrophilic and susceptible to attack.[7][8] Conversely, under basic conditions, deprotonation can form an enolate, altering the electronic profile of the molecule. The specific carbonyl that is preferentially activated or the dominant enol tautomer present can steer the hydrazine to attack one site over the other.

Q3: Is there a simple rule of thumb for predicting the major regioisomer based on acidic vs. basic conditions?

A3: While a universal rule is elusive due to the interplay of steric and electronic factors unique to each substrate, a useful guiding principle can be established:

  • Under Acidic Conditions: The reaction is often governed by the stability of the intermediate formed after the initial attack. The initial condensation tends to occur between the more basic nitrogen of the hydrazine (which is protonated, leaving the less basic N to attack) and the more reactive (less sterically hindered or more electronically activated) carbonyl group of the dicarbonyl.[3][8]

  • Under Neutral or Basic Conditions: The reaction is typically controlled by the inherent nucleophilicity and electrophilicity of the reactants. The more nucleophilic nitrogen of the hydrazine (usually the unsubstituted -NH₂) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.[3]

It is crucial to remember that these are generalizations. Factors like the presence of strong electron-withdrawing groups (e.g., -CF₃) can dramatically increase the electrophilicity of a nearby carbonyl, overriding other effects.[9][10] Experimental validation is always necessary.

Q4: Beyond pH, what are the other key factors that I should consider to control regioselectivity?

A4: While pH is a primary tool, a multi-parameter approach often yields the best results. Other critical factors include:

  • Electronic Effects: Strong electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl, making it a prime target for nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block attack at the more hindered carbonyl, directing the reaction to the sterically accessible site.[3]

  • Solvent Choice: The solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single isomer, likely through unique hydrogen-bonding interactions that stabilize one transition state over the other.[4][9][11]

  • Temperature: Reaction temperature can affect the equilibrium between intermediates and the energy barrier for competing pathways, sometimes allowing for thermodynamic or kinetic control over the product ratio.

Mechanistic Insights: Visualizing the Effect of pH

Understanding the underlying mechanism is key to rational reaction design. The following diagrams illustrate how pH influences the key players in pyrazole synthesis.

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathA Pathway A (Attack at C1) reactants->pathA pH Dependent pathB Pathway B (Attack at C3) reactants->pathB pH Dependent intermediateA Carbinolamine Intermediate A pathA->intermediateA Condensation intermediateB Carbinolamine Intermediate B pathB->intermediateB Condensation productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration G cluster_conditions Effect of pH on Hydrazine Nucleophilicity neutral Neutral/Basic pH R-NH(a)-NH₂(b) acidic Acidic pH R-NH(a)-NH₃⁺(b) neutral->acidic + H⁺ - H⁺ note_neutral N(b) is more nucleophilic Attack via -NH₂ neutral->note_neutral note_acidic N(b) is protonated (non-nucleophilic) Attack via -NHR acidic->note_acidic G cluster_dicarbonyl Effect of pH on 1,3-Dicarbonyl keto Keto Form enol Enol Form keto->enol H⁺ cat. enolate Enolate Form keto->enolate Base note_acid Acid-Catalyzed (Favors Enolization/Carbonyl Activation) keto->note_acid note_base Base-Catalyzed (Favors Enolate Formation) keto->note_base

References

Technical Support Center: Alternative Solvents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis in alternative solvents. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into transitioning from traditional volatile organic compounds (VOCs) to greener, more sustainable solvent systems. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the use of alternative solvents in pyrazole synthesis.

Q1: Why should I consider switching from traditional solvents like ethanol or toluene for pyrazole synthesis?

Traditional organic solvents are often volatile, flammable, and pose significant environmental and health risks.[1] Green chemistry principles encourage the use of safer alternatives to minimize pollution and create more sustainable synthetic processes.[2] Alternative solvents like deep eutectic solvents (DESs), ionic liquids (ILs), and even water can offer numerous advantages, including improved reaction rates, higher yields, and simplified workup procedures, all while being more environmentally benign.[3][4][5]

Q2: What are the most promising alternative solvents for pyrazole synthesis?

Several classes of alternative solvents have shown excellent results for pyrazole synthesis:

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials like choline chloride and urea.[6][7] DESs can act as both the solvent and catalyst, accelerating reaction rates.[8][9]

  • Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and good solvating capabilities for a range of reactants.[10][11] Their properties can be tuned by modifying the cation and anion, allowing for task-specific solvent design.[12]

  • Water: As a universally available, non-toxic, and non-flammable solvent, water is an ideal green solvent for many organic reactions, including pyrazole synthesis.[5][13]

  • Solvent-Free (Mechanochemical) and Microwave-Assisted Methods: These techniques eliminate the need for a solvent altogether or use minimal amounts, significantly reducing waste.[1][14][15] Mechanochemical synthesis, using ball milling, and microwave-assisted synthesis can lead to shorter reaction times and improved yields.[16][17][18]

Q3: Will using an alternative solvent affect the regioselectivity of my pyrazole synthesis?

The choice of solvent can indeed influence the regioselectivity of the reaction, particularly in the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines.[19] The polarity and hydrogen-bonding ability of the solvent can stabilize one regioisomeric transition state over the other. For instance, fluorinated alcohols have been shown to improve regioselectivity in certain pyrazole formations.[20] It is crucial to perform small-scale optimization experiments when switching to a new solvent system to determine the effect on your specific reaction.

Q4: Are alternative solvents like DESs and ILs difficult to prepare and handle?

Many common DESs, such as "Reline" (choline chloride:urea 1:2) and "Malonine" (choline chloride:malonic acid 1:1), are simple to prepare by gently heating and stirring the solid components until a homogeneous liquid is formed. ILs are also commercially available or can be synthesized with moderate effort.[11] While some ILs may require handling under inert atmospheres due to hygroscopicity, many are stable under ambient conditions. A key advantage is that both DESs and ILs are often recyclable, making them cost-effective in the long run.[6][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with alternative solvents.

Issue 1: Low or No Product Yield in Deep Eutectic Solvents (DESs)

Possible Causes & Solutions:

  • Incorrect DES Composition: The properties of a DES are highly dependent on the molar ratio of its components.

    • Troubleshooting Step: Verify the molar ratio of the hydrogen bond donor and acceptor. For example, a choline chloride:glycerol ratio of 1:2 has been found to be effective for the synthesis of pyrazoline derivatives.[8] Prepare fresh DES, ensuring accurate measurements.

  • Insufficient Mixing/Heating: The reactants may not be fully dissolved or the activation energy for the reaction may not be reached.

    • Troubleshooting Step: Ensure vigorous stirring to create a homogeneous reaction mixture. Gently heat the mixture to the optimal temperature determined in your reaction optimization. Many DES-mediated pyrazole syntheses proceed efficiently at room temperature or with gentle warming.[6]

  • Water Content: While some reactions tolerate water, excess water can alter the properties of the DES and hinder the reaction.

    • Troubleshooting Step: Use anhydrous components for the DES preparation if your reaction is sensitive to water. Store the DES over a desiccant.

Issue 2: Difficulty in Product Isolation from Ionic Liquids (ILs)

Possible Causes & Solutions:

  • High Viscosity of the IL: Many ILs are viscous, which can make product extraction and filtration challenging.

    • Troubleshooting Step: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble but the IL is not (e.g., diethyl ether, ethyl acetate). This will precipitate the IL, allowing you to isolate the product from the supernatant. Alternatively, if the product is non-polar, extraction with a non-polar solvent can be effective.

  • Product Solubility in the IL: The desired pyrazole derivative may be highly soluble in the IL, leading to poor recovery.

    • Troubleshooting Step: Explore different workup procedures. If the product is volatile, vacuum distillation could be an option. For non-volatile products, back-extraction with water might be feasible if the product has low water solubility and the IL is water-miscible.

Issue 3: Incomplete Reaction or Side Product Formation in Water

Possible Causes & Solutions:

  • Poor Solubility of Reactants: Organic starting materials may have limited solubility in water, leading to slow or incomplete reactions.[5]

    • Troubleshooting Step: The use of a co-solvent like ethanol can improve solubility.[5] Alternatively, employing a phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), can facilitate the reaction between immiscible reactants.[13] Sonication can also be used to create an emulsion and increase the interfacial area between reactants.[21]

  • Hydrolysis of Reactants or Products: Water can act as a nucleophile and lead to unwanted side reactions.

    • Troubleshooting Step: Carefully control the reaction pH. For some reactions, a slightly acidic or basic medium may be optimal. Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize the formation of hydrolysis byproducts.

Experimental Protocols & Data

Protocol 1: Synthesis of Dihydropyrano[2,3-c]pyrazoles in a Deep Eutectic Solvent

This protocol is adapted from a procedure utilizing a choline chloride/urea DES as both a catalyst and a reaction medium.[7]

Step-by-Step Methodology:

  • DES Preparation: In a round-bottom flask, combine choline chloride (1 mol) and urea (2 mol). Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.

  • Reaction Setup: To the prepared DES, add an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.

  • Workup and Purification: Upon completion, add water to the reaction mixture. The solid product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Data Presentation: Comparison of Alternative Solvents for Pyrazole Synthesis
Solvent SystemTypical Reaction ConditionsAdvantagesDisadvantagesReference
Deep Eutectic Solvents (e.g., Choline Chloride:Urea) Room temperature to 80°CBiodegradable, low toxicity, recyclable, can act as a catalyst, high yields, short reaction times.[3][6]Can be viscous, product isolation may require specific workup.[7][9]
Ionic Liquids (e.g., [Et3NH][HSO4]) Room temperatureNegligible vapor pressure, high thermal stability, tunable properties, recyclable, excellent yields.[10]Can be expensive, viscous, potential for product solubility issues.[10][12]
Water Room temperature to refluxEnvironmentally benign, non-flammable, inexpensive.[5]Poor solubility of many organic reactants, potential for hydrolysis.[5][13]
Solvent-Free (Ball Milling) Room temperature, high-frequency vibrationEliminates solvent waste, high efficiency, simple workup.[14][16]Requires specialized ball-milling equipment.[14][16]
Microwave-Assisted (Solvent-Free) Elevated temperatures (e.g., 120°C), short irradiation timesRapid reactions, reduced energy consumption, high yields.[15][18]Requires a dedicated microwave reactor.[15][22][23]
Visualization of Experimental Workflow

Below is a generalized workflow for pyrazole synthesis in an alternative solvent, highlighting the key decision points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Select Alternative Solvent System (DES, IL, Water, etc.) prep_solvent Prepare/Obtain Solvent start->prep_solvent mix Combine Reactants in Solvent prep_solvent->mix reactants Select Pyrazole Precursors (e.g., 1,3-dicarbonyl, hydrazine) reactants->mix execute Apply Reaction Conditions (Stirring, Heating, MW, etc.) mix->execute monitor Monitor Progress (TLC/LC-MS) execute->monitor monitor->execute Incomplete isolate Isolate Crude Product (Precipitation, Extraction) monitor->isolate Complete purify Purify Product (Recrystallization, Chromatography) isolate->purify analyze Characterize Final Product (NMR, MS, IR) purify->analyze

Caption: Generalized workflow for pyrazole synthesis in alternative solvents.

Logical Relationship Diagram

This diagram illustrates the relationship between green chemistry principles and the choice of solvent for pyrazole synthesis.

G Green Chemistry Green Chemistry Sustainable Synthesis Sustainable Synthesis Green Chemistry->Sustainable Synthesis Alternative Solvents Alternative Solvents Sustainable Synthesis->Alternative Solvents Reduced VOCs Reduced VOCs Alternative Solvents->Reduced VOCs Improved Safety Improved Safety Alternative Solvents->Improved Safety Higher Efficiency Higher Efficiency Alternative Solvents->Higher Efficiency

Caption: The role of alternative solvents in achieving green pyrazole synthesis.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1) is a key heterocyclic building block in medicinal chemistry and materials science.[][2] Its pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. Therefore, the unambiguous confirmation of its structure and the precise determination of its purity are not mere academic exercises; they are foundational requirements for reproducible research and the development of safe and effective new chemical entities.

This guide provides an in-depth comparison of the primary analytical techniques used to characterize this molecule. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting each protocol as a self-validating system. Our objective is to equip you with the expertise to select the most appropriate analytical strategy, interpret the resulting data with confidence, and ensure the scientific integrity of your work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of every atom in the molecule.

Principle of the Technique

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms. This allows us to distinguish between different protons and carbons within the molecule, while spin-spin coupling provides information about their connectivity.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrumentation & Data Acquisition:

    • Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[3]

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Expected Results

The molecular structure of this compound dictates a specific and predictable NMR fingerprint.

¹H NMR (400 MHz, CDCl₃):

  • ~4.25 ppm (quartet, 2H): The two methylene (-CH₂-) protons of the ethyl group, split into a quartet by the three neighboring methyl protons.

  • ~3.95 ppm (singlet, 3H): The three protons of the N-methyl group at position 1. Its distinct chemical shift is due to the direct attachment to the nitrogen atom of the pyrazole ring.

  • ~2.30 ppm (singlet, 3H): The three protons of the C-methyl group at position 3.

  • ~6.50 ppm (singlet, 1H): The single proton attached to the pyrazole ring at position 4.

  • ~1.30 ppm (triplet, 3H): The three terminal methyl (-CH₃) protons of the ethyl group, split into a triplet by the two neighboring methylene protons.

¹³C NMR (100 MHz, CDCl₃):

  • ~162 ppm: Carbonyl carbon (C=O) of the ester.

  • ~145 ppm & ~140 ppm: The two quaternary carbons of the pyrazole ring (C3 and C5).

  • ~105 ppm: The protonated carbon of the pyrazole ring (C4).

  • ~60 ppm: Methylene carbon (-CH₂) of the ethyl ester.

  • ~37 ppm: N-methyl carbon (N-CH₃).

  • ~14 ppm: Terminal methyl carbon (-CH₃) of the ethyl ester.

  • ~12 ppm: C-methyl carbon (C-CH₃).

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh 5-10 mg of Sample P2 Dissolve in ~0.7 mL CDCl₃ P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer (≥400 MHz) P3->A1 A2 Acquire ¹H Spectrum (16-32 scans) A1->A2 A3 Acquire ¹³C Spectrum (≥1024 scans) A1->A3 D1 Process FID (Fourier Transform) A2->D1 A3->D1 D2 Integrate Peaks & Assign Chemical Shifts D1->D2 D3 Confirm Structure D2->D3

Workflow for NMR structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can even determine the elemental formula with high confidence.

Principle of the Technique

MS involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound. The fragmentation pattern can also provide valuable structural clues.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The high purity of the solvent is paramount to avoid interference.

  • Instrumentation & Data Acquisition:

    • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.

    • Acquire the spectrum in positive ion mode, as the pyrazole nitrogen atoms are readily protonated. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

Data Interpretation and Expected Results
  • Molecular Formula: C₈H₁₂N₂O₂[2][4]

  • Molecular Weight: 168.19 g/mol [2][4]

  • Expected Ion Peak: The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 169.09 . In high-resolution mass spectrometry (HRMS), this would be observed with high mass accuracy, confirming the elemental formula.[5]

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Dilute Solution (~1 mg/mL in MeOH) A1 Infuse into ESI Source P1->A1 A2 Ionize Sample (Positive Mode) A1->A2 A3 Separate Ions by m/z in Mass Analyzer A2->A3 A4 Detect Ions A3->A4 D1 Generate Mass Spectrum A4->D1 D2 Identify [M+H]⁺ Peak at m/z 169.09 D1->D2 D3 Confirm Molecular Weight & Formula (HRMS) D2->D3

Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

While NMR and MS confirm the structure, HPLC is the workhorse for determining the purity of the compound. It excels at separating the target molecule from starting materials, by-products, and other impurities.

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method is most effective, where the stationary phase is nonpolar and the mobile phase is polar.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Instrumentation & Data Acquisition:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Using formic acid improves peak shape and is compatible with mass spectrometry if an LC-MS system is used.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15-20 minutes to ensure all potential impurities have eluted.

Data Interpretation and Expected Results

A successful separation will yield a chromatogram where the main peak, corresponding to the product, is sharp and well-resolved from any other peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For a high-purity sample, this value should be >98-99%.

Workflow Visualization

HPLC_Workflow P1 Prepare & Filter Sample Solution (~1 mg/mL) I1 Inject 10 µL into HPLC System P1->I1 S1 Separation on C18 Column (Acetonitrile/Water Gradient) I1->S1 D1 UV Detection at 254 nm S1->D1 A1 Generate Chromatogram D1->A1 A2 Integrate Peak Areas A1->A2 A3 Calculate % Purity A2->A3

References

Introduction: The Analytical Imperative for Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Pyrazole Esters: A Comparative Analysis for Structural Elucidation

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, and a wide array of compounds with antipsychotic and analgesic properties. Pyrazole esters, specifically, serve as crucial intermediates and final products in many synthetic pathways. For researchers in this field, the unambiguous structural confirmation of these molecules is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that illuminates the compound's precise structure.

This guide, written from the perspective of a senior application scientist, provides a detailed comparison of the fragmentation behaviors of pyrazole esters under different ionization conditions. We will explore the causal mechanisms behind common fragmentation pathways, analyze how various substituents alter these pathways, and provide a robust experimental framework for acquiring high-fidelity mass spectral data. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently characterize these vital compounds.

Core Fragmentation Principles: Ionization and Pathway Dictation

The fragmentation of a pyrazole ester in a mass spectrometer is not a random process. It is governed by the ionization technique employed and the inherent chemical stability of the resulting ions. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). High-energy electrons bombard the molecule, ejecting an electron to create an energetically unstable molecular ion (M•+).[1] This excess energy induces extensive fragmentation, providing a rich, detailed spectrum that is highly reproducible and ideal for library matching. The fragmentation pathways often involve homolytic and heterolytic cleavages of the weakest bonds.[2]

  • Electrospray Ionization (ESI): A soft ionization technique commonly paired with Liquid Chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets, resulting in protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+).[3] These ions have low internal energy, so fragmentation is minimal in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is used, where the precursor ion is isolated and collided with an inert gas (Collision-Induced Dissociation, CID), leading to controlled, predictable fragmentation patterns.[4]

Characteristic Fragmentation of the Pyrazole Core

Regardless of the ester moiety, the pyrazole ring itself undergoes several characteristic cleavages, particularly under EI conditions. Understanding these foundational pathways is the first step in spectrum interpretation. The primary fragmentations of the unsubstituted pyrazole molecular ion involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[5]

A common initial step is the loss of a hydrogen radical to form a stable [M-H]⁺ ion. This ion can then undergo further fragmentation.[5] The two most significant pathways are:

  • Loss of HCN: The pyrazole ring can cleave to lose a 27 Da fragment (HCN), resulting in an aziridinium-type ion or other stable structures.[5]

  • Loss of N₂: A retro [2+3] cycloaddition-type reaction can lead to the expulsion of a 28 Da fragment (N₂), forming a cyclopropenyl-derived cation.[6]

These fundamental cleavages provide diagnostic peaks that confirm the presence of the pyrazole core.

Pyrazole_Core_Fragmentation M Pyrazole M+• (m/z 68) MH [M-H]+ (m/z 67) M->MH - H• M_HCN [M-HCN]+• (m/z 41) M->M_HCN - HCN MH_HCN [M-H-HCN]+ (m/z 40) MH->MH_HCN - HCN MH_N2 [M-H-N2]+ (m/z 39) MH->MH_N2 - N2

Caption: General EI fragmentation pathways of the pyrazole core.

The Influence of the Ester Group: Competing Pathways

The ester functional group introduces several new, often dominant, fragmentation pathways that compete with the core pyrazole ring cleavages. These are highly dependent on the nature of the ester's alkyl group (R').

1. α-Cleavage: The bond between the carbonyl carbon and the pyrazole ring can break, but more commonly, cleavage occurs at the C-O bond of the ester.

  • Loss of the Alkoxy Radical (•OR'): This is a very common fragmentation, leading to the formation of a stable pyrazolyl-acylium ion. The stability of this ion, where the positive charge is delocalized, often makes this the base peak in the spectrum.[7]

  • Loss of the Alkyl Group (R'): Cleavage of the O-R' bond can also occur, particularly if R' can form a stable carbocation (e.g., a tertiary butyl group).

2. McLafferty Rearrangement: This is a highly diagnostic fragmentation that occurs if the alkyl chain (R') of the ester has a hydrogen atom on the gamma (γ) carbon. It involves a six-membered transition state and results in the elimination of a neutral alkene, with the charge remaining on the pyrazole carboxylic acid fragment.

Ester_Fragmentation cluster_main Ethyl Pyrazole-3-carboxylate M+• cluster_path1 α-Cleavage cluster_path2 McLafferty Rearrangement M [M]+• Acylium Pyrazolyl-Acylium Ion [M - •OCH2CH3]+ M->Acylium - •OCH2CH3 McLafferty Rearranged Ion [M - C2H4]+• M->McLafferty - C2H4

Caption: Competing fragmentation pathways of an ethyl pyrazole ester.

Comparative Analysis: The Impact of Substituents

The true power of mass spectrometry lies in its ability to distinguish between closely related isomers. Substituents on both the pyrazole ring and the ester group can dramatically alter ion abundances, providing a roadmap to the molecule's structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazole ring modulate the stability of fragment ions, thereby directing the fragmentation pathways.[8]

Structure Example Substituent (Ring) Ester Group (R') Ionization Key Fragment Ions (m/z) & Proposed Origin Rationale for Pathway
Ethyl 1-methylpyrazole-3-carboxylate 1-CH₃ (EDG)EthylEI[M-•OCH₂CH₃]⁺ : Base peak. Formation of a highly stable N-methylated pyrazolyl-acylium ion. [M-C₂H₄]⁺• : McLafferty rearrangement product.The N-methyl group stabilizes the positive charge on the acylium ion, making α-cleavage the dominant pathway.
Ethyl 5-nitropyrazole-3-carboxylate 5-NO₂ (EWG)EthylEI[M]⁺• : Often prominent. [M-NO₂]⁺ : Loss of nitro group. [M-•OCH₂CH₃]⁺ : Present but less intense.The electron-withdrawing nitro group destabilizes the acylium ion, reducing the prevalence of α-cleavage and promoting fragmentation of the substituent itself.[5]
tert-Butyl 1-phenylpyrazole-4-carboxylate 1-Phenyltert-ButylEI[M-C₄H₈]⁺• : Loss of isobutylene via rearrangement. Base peak. [M-•C(CH₃)₃]⁺ : Loss of the tert-butyl radical to form the carboxylate ion.The extreme stability of the tert-butyl carbocation and neutral isobutylene makes cleavage of the ester alkyl group the most favorable pathway.
Methyl 5-amino-1H-pyrazole-3-carboxylate 5-NH₂ (EDG)MethylESI-MS/MS[M+H]⁺ : Precursor ion. [M+H - CH₃OH]⁺ : Loss of neutral methanol from the protonated ester.In soft ionization (ESI), fragmentation often proceeds via the loss of small, stable neutral molecules from the protonated precursor.[3]

Case Study: EI vs. ESI-MS/MS of Ethyl 1-phenylpyrazole-4-carboxylate

To illustrate the complementary nature of EI and ESI, let's consider the analysis of Ethyl 1-phenylpyrazole-4-carboxylate.

Electron Ionization (EI) Spectrum: The EI spectrum would be characterized by extensive fragmentation.

  • The molecular ion, M⁺• , would be visible.

  • The base peak would likely be the [M - •OCH₂CH₃]⁺ ion, resulting from α-cleavage to form the stable 1-phenylpyrazolyl-4-acylium ion.

  • A significant peak for [M - C₂H₄]⁺• from the McLafferty rearrangement would be present.

  • Fragments from the phenyl group (e.g., m/z 77, C₆H₅⁺) and the pyrazole core (loss of HCN, N₂) would also be observed.

EI_Fragmentation_Example M Ethyl 1-phenylpyrazole-4-carboxylate [M]+• Acylium [M - •OC2H5]+ (Acylium Ion) (Base Peak) M->Acylium - •OC2H5 McLafferty [M - C2H4]+• (McLafferty Ion) M->McLafferty - C2H4 Phenyl [C6H5]+ (m/z 77) Acylium->Phenyl - CO CoreFrag Further Core Fragments Acylium->CoreFrag

Caption: Predicted EI fragmentation of Ethyl 1-phenylpyrazole-4-carboxylate.

Electrospray Ionization (ESI-MS/MS) Spectrum: The ESI-MS/MS experiment starts by isolating the protonated molecule, [M+H]⁺ . Collision-induced dissociation would yield a simpler spectrum.

  • The most likely fragmentation would be the neutral loss of ethene (-C₂H₄ ) via a rearrangement analogous to the McLafferty, yielding the protonated 1-phenylpyrazole-4-carboxylic acid.

  • Another probable pathway is the neutral loss of ethanol (-C₂H₅OH ) to form the same acylium ion seen in EI. The pathway taken depends on the proton affinity of the different sites on the molecule.

This controlled fragmentation is less complex than EI and is excellent for confirming the precursor-product relationships, which is highly valuable for metabolite identification or reaction monitoring.

Experimental Protocol: Acquiring High-Quality Fragmentation Data

A robust protocol is essential for generating reproducible and reliable data. This protocol is designed as a self-validating system for a novel pyrazole ester.

Objective: To elucidate the structure of a novel pyrazole ester using GC-MS (EI) and LC-MS/MS (ESI).

1. Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized pyrazole ester.

  • For GC-MS: Dissolve in 1 mL of a volatile, high-purity solvent (e.g., ethyl acetate or dichloromethane) to make a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL for analysis.

  • For LC-MS: Dissolve in 1 mL of LC-MS grade methanol or acetonitrile to make a 1 mg/mL stock. Further dilute to 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. GC-MS (EI) Analysis:

  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. (This program should be optimized based on the compound's volatility).

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/sec.

3. LC-MS/MS (ESI) Analysis:

  • System: HPLC or UPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an ESI source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂) Flow & Temp: 800 L/hr at 400°C.

    • MS1 Scan: Acquire a full scan from m/z 100-600 to identify the [M+H]⁺ ion.

    • MS2 (Product Ion) Scan: Select the identified [M+H]⁺ as the precursor. Perform CID using argon as the collision gas. Ramp the collision energy (e.g., 10-40 eV) to observe the full fragmentation profile.

4. Data Interpretation & Validation:

  • Correlate the fragments observed in the EI spectrum with logical bond cleavages. Identify the base peak and propose a stable structure for it.

  • Correlate the product ions in the ESI-MS/MS spectrum with neutral losses from the protonated precursor.

  • Ensure the elemental composition of major fragments (if using high-resolution MS) matches the proposed structures. The combination of EI and ESI data provides a powerful, cross-validating confirmation of the proposed structure.

Conclusion

The mass spectrometric fragmentation of pyrazole esters is a predictable yet nuanced process dictated by the interplay between the pyrazole core, the ester functionality, and the electronic effects of any substituents. Electron Ionization provides a complex, library-searchable fingerprint through high-energy fragmentation, while Electrospray Ionization coupled with tandem MS offers controlled fragmentation pathways ideal for targeted structural confirmation. By understanding the fundamental mechanisms—core ring cleavage, α-cleavage, and rearrangements—and by employing systematic experimental protocols, researchers can leverage mass spectrometry as a definitive tool for the rapid and accurate structural elucidation of novel pyrazole esters, thereby accelerating the pace of discovery in pharmaceutical and chemical research.

References

A Comparative Guide to the Biological Activity of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. Derivatives of pyrazole are known to exhibit a vast array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7]

Within this versatile chemical family, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS: 5744-40-1) serves as a particularly valuable starting material.[8] Its stable pyrazole core, combined with a reactive ester group, provides a flexible platform for synthetic chemists to build a diverse library of more complex molecules.[8] This guide offers an in-depth comparison of the biological activities of various derivatives synthesized from this pyrazole core, presenting key experimental data, explaining the rationale behind testing methodologies, and providing actionable protocols for researchers in the field.

Antimicrobial Activity: A New Front against Resistance

The rise of microbial resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds, demonstrating significant potential against both bacteria and fungi.[3][9] Studies on various pyrazole carboxamides and pyrazole-thiazole hybrids have shown potent activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungal strains like Candida albicans.[9][10]

Comparative Antimicrobial Performance

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative data for various pyrazole derivatives, illustrating the structure-activity relationships that govern their potency.

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole-4-carboxamide (6f)S. aureus12.5[9]
Pyrazole-4-carboxamide (6g)E. coli25[9]
Pyrazole-Thiazole Hybrid (6k)C. albicans12.5[11]
Pyrazole-Thiazole Hybrid (6f)A. niger25[11]
Substituted Pyrazole (3c)B. subtilis6.25[11]
Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method provides a preliminary, qualitative assessment of a compound's antimicrobial activity. The principle lies in the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. A zone of no growth around the well indicates antimicrobial activity.

Causality: This assay is a foundational step in antimicrobial screening. It is rapid, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism, making it ideal for initial library screening before proceeding to more quantitative MIC determination.

Step-by-Step Methodology: [12][13]

  • Preparation of Test Solutions: Dissolve the pyrazole derivative compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration (e.g., 1 mg/mL). DMSO is chosen for its ability to dissolve a wide range of organic compounds and its minimal intrinsic antimicrobial activity at low concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard. This is crucial for reproducibility as it ensures a consistent density of microbial cells (approx. 1.5 x 10⁸ CFU/mL) for inoculation.

  • Plate Preparation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or Potato Dextrose Agar plate (for fungi).

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well. Also include wells for a positive control (a known antibiotic like Ciprofloxacin), a negative control (DMSO solvent only), and a growth control (empty well).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter generally corresponds to greater antimicrobial activity.

Workflow for Antimicrobial Screening

Caption: Workflow for primary antimicrobial screening using the agar well diffusion method.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is prevalent in many approved and investigational anticancer drugs. Its derivatives have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), lung (A549), and prostate (DU145) cancers.[2][14][15][16][17] The mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth.[2][15][18]

Comparative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting a specific biological or biochemical function. In oncology, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound ClassCancer Cell LineIC50 (µM)Mechanism HighlightReference
Pyrazole Methoxy Derivative (3d)MCF-7 (Breast)10-[14]
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)4.31Cell Cycle Arrest, Apoptosis[15]
Lonazolac Pyrazole-Chalcone (8g)HCT-116 (Colon)2.41Tubulin Polymerization Inhibition[17]
Pyrazole-Pyrimidine (8e)MGC-803 (Gastric)1.02 (Telomerase)Telomerase Inhibition[19]
Coumarin-Pyrazole Hybrid (P-03)A549 (Lung)13.5G2/M Phase Arrest, Apoptosis[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay is a gold standard for in vitro cytotoxicity screening. Its principle relies on the fact that only viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a drug's cytotoxic effect.[17]

Step-by-Step Methodology: [15][20]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator. This allows cells to recover from trypsinization and enter the exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) to allow the compounds to exert their effects on the cells.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Screening

Anticancer_Screening_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout MTT Readout cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-Well Plate Adhere Incubate 24h for Adhesion Seed->Adhere Treat Add Pyrazole Derivatives (Serial Dilutions) Adhere->Treat Incubate_Treat Incubate 48-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Dissolve Formazan (Add DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: The standard workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation contributes to numerous diseases.[21] Pyrazole derivatives are well-established as anti-inflammatory agents; indeed, the widely used non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core. Research has shown that novel ethyl pyrazole derivatives can exhibit significant anti-inflammatory effects, often by inhibiting key mediators of the inflammatory process like cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and the production of prostaglandin E2 (PGE2).[22][23]

Comparative In Vivo Anti-inflammatory Performance

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating acute anti-inflammatory activity. The percentage inhibition of edema is measured at various time points after inducing inflammation.

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)1068.75[24][25]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)1062.50[24][25]
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate (3a)2565.38[26]
Pyrazolone Derivative (8d)20075.00[6]
Diclofenac Sodium (Standard)1072.91[24][25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is highly reproducible and is widely used to screen for compounds with acute anti-inflammatory properties.

Causality: The inflammatory response induced by carrageenan is biphasic. The early phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin. The later, more prolonged phase (after 1.5 hours) is mediated by prostaglandins, which are synthesized by COX enzymes.[27] This model is therefore particularly sensitive to compounds that inhibit COX, making it an excellent validation tool for potential NSAID-like pyrazole derivatives.

Step-by-Step Methodology: [6][25][27]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Standard Drug (e.g., Diclofenac), and Test Compound groups. Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (0-hour) reading.

  • Drug Administration: Administer the test pyrazole derivatives and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle (e.g., 1% Tween-80 solution).

  • Induction of Inflammation: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Then, calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Key Inflammatory Pathway and Drug Intervention

Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins (PGE2) COX->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation Pyrazole Pyrazole Derivatives (e.g., NSAIDs) Pyrazole->COX Inhibition

Caption: Simplified arachidonic acid pathway, a key target for anti-inflammatory pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Synthesizing and comparing libraries of related compounds allows for the elucidation of Structure-Activity Relationships (SAR), which are critical for rational drug design. Key findings from various studies include:

  • Position 1: Substitution at the N1 position of the pyrazole ring with groups like a 2,4-dichlorophenyl moiety can be critical for certain activities, such as cannabinoid receptor antagonism.[28]

  • Position 3: The presence of a carboxamido group at the 3-position is often required for potent biological effects.[28]

  • Position 5: A para-substituted phenyl ring at the 5-position frequently enhances activity. Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) can modulate potency and selectivity against different targets.[28][29]

  • Hybrid Molecules: Fusing the pyrazole scaffold with other heterocyclic rings like thiazole or indole can lead to synergistic effects, resulting in compounds with enhanced antimicrobial or anticancer potency.[10][15]

Conclusion and Future Directions

The derivatives of this compound represent a rich and versatile source of potential therapeutic agents. The evidence clearly demonstrates their capacity to be tailored for potent antimicrobial, anticancer, and anti-inflammatory activities. The comparative data and standardized protocols provided in this guide serve as a foundational resource for researchers aiming to explore this chemical space.

Future research should focus on synthesizing novel derivatives with improved potency and selectivity. Elucidating the precise molecular mechanisms through advanced techniques like enzymatic assays, western blotting, and molecular docking will be crucial for optimizing lead compounds.[23] Furthermore, exploring these compounds for other biological activities, such as antiviral or antidiabetic effects, could open new avenues for drug discovery based on this remarkable heterocyclic scaffold.[3]

References

A Senior Application Scientist's Guide: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate vs. Other Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Critical Role of Isomerism

The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives are found in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a versatile framework for constructing complex molecules with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4]

However, the synthetic utility of a pyrazole derivative is profoundly dictated by its substitution pattern. Constitutional isomers—molecules with the same chemical formula but different atomic connectivity—can exhibit dramatically different physicochemical properties, reactivity, and ultimately, biological function.[5] A minor shift in a substituent's position can alter the electronic landscape of the entire molecule, impacting its role as a synthetic intermediate.

This guide provides an in-depth comparison of three key constitutional isomers of dimethyl-pyrazole-carboxylate, with a focus on their synthesis and strategic application. We will explore:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS: 5744-40-1)

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5744-51-4)

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 215436)

Our objective is to dissect the synthetic challenges, particularly regioselectivity, and to illuminate why this compound often emerges as a preferred building block for researchers and drug development professionals.

The Core Synthetic Challenge: Regioselectivity in Pyrazole Formation

The most prevalent and foundational method for constructing the pyrazole core is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] While elegant in its simplicity, this reaction presents a significant hurdle when using unsymmetrical starting materials: the potential formation of multiple regioisomers.

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different intermediate pathways and, consequently, a mixture of isomeric pyrazole products.[8][9] Controlling this regioselectivity is paramount for an efficient and clean synthesis, as separating the resulting isomers can be challenging and costly.

G cluster_start Starting Materials Dicarbonyl Unsymmetrical 1,3-Dicarbonyl AttackA Attack at Carbonyl 1 Dicarbonyl->AttackA AttackB Attack at Carbonyl 2 Dicarbonyl->AttackB Hydrazine Methylhydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Intermediate A AttackA->IntermediateA ProductA Regioisomer A (e.g., 1,5-disubstituted) IntermediateA->ProductA IntermediateB Intermediate B AttackB->IntermediateB ProductB Regioisomer B (e.g., 1,3-disubstituted) IntermediateB->ProductB G A Diethyl Oxalate + Acetone B Claisen Condensation (Base: NaOEt) A->B C Intermediate: Ethyl 2,4-dioxopentanoate B->C E Regioselective Cyclocondensation C->E D Methylhydrazine D->E F Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate E->F G cluster_isomers Isomeric Precursors cluster_pathways Synthetic Transformations cluster_apps Final Applications I1 Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate P1 Amidation / Hydrolysis -> Carboxylic Acid / Amide I1->P1 I2 Other Pyrazole Isomers A3 Specialty Materials I2->A3 P2 Further Functionalization P1->P2 A1 Active Pharmaceutical Ingredients (APIs) (e.g., Anti-inflammatories) P2->A1 A2 Advanced Agrochemicals (e.g., Fungicides) P2->A2

References

A Senior Application Scientist's Guide to the In Vitro Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring is a quintessential example of such a "privileged scaffold".[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance.[2] This is particularly evident in oncology, where the aberrant activity of protein kinases is a primary driver of tumorigenesis.[2][3] Protein kinases, which regulate fundamental cellular processes like growth and proliferation, are among the most critical targets in cancer therapy.[4]

A significant number of FDA-approved protein kinase inhibitors (PKIs), including Crizotinib and Ruxolitinib, incorporate a pyrazole core, highlighting the scaffold's effectiveness in interacting with the ATP-binding site of these enzymes.[2] These compounds have shown remarkable efficacy against a range of kinases such as Akt, Aurora kinases, JAK, and CDKs.[5][6]

This guide provides a comprehensive framework for the in vitro screening of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating screening cascade. We will compare key assays, provide detailed methodologies, and present data in a clear, comparative format to guide the identification and prioritization of promising lead candidates.

The In Vitro Screening Cascade: A Strategy for Hit Identification and Validation

A successful screening campaign does not rely on a single assay but employs a multi-step cascade designed to efficiently filter a large library of compounds down to a few high-quality hits. This process is designed to maximize information while conserving resources, starting with broad, high-throughput assays and progressing to more complex, resource-intensive mechanistic studies.[7] The goal is to triage compounds based on potency, selectivity, and desired cellular effect, while simultaneously identifying and eliminating artifacts or "frequent hitters."[7]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Mechanistic Validation Compound_Library Novel Pyrazole Compound Library Primary_Assay Primary Cytotoxicity/ Antiproliferative Screen (e.g., MTT, LDH) Compound_Library->Primary_Assay Potency_Determination IC50 Determination (Dose-Response) Primary_Assay->Potency_Determination Identify Active Compounds Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Potency_Determination->Biochemical_Assay Confirm Direct Inhibition Selectivity_Panel Kinase Selectivity Panel (Off-Target Effects) Biochemical_Assay->Selectivity_Panel Assess Specificity Cellular_MOA Cell-Based Mechanism of Action (Western Blot, Cell Cycle, Apoptosis) Selectivity_Panel->Cellular_MOA Validate in Cellular Context Lead_Candidate Lead Candidate for Further Development Cellular_MOA->Lead_Candidate Prioritize Hits

Caption: A high-level workflow for the preliminary screening of pyrazole-based kinase inhibitors.

Part 1: Primary Screening — Assessing Compound Cytotoxicity

The initial step in any screening cascade is to assess the general cytotoxic or antiproliferative effects of the novel compounds. This provides the first filter, identifying molecules that have a biological effect at relevant concentrations.

Comparison of Common Cytotoxicity Assays

Several assays can be employed, each with distinct mechanisms and potential for artifacts. The choice of assay depends on the specific research question and available resources.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[8]Inexpensive, widely used, high-throughput.Can be affected by compounds that alter cellular metabolism or have reducing properties. Requires a solubilization step.[9]
XTT Assay Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[8]Simpler workflow than MTT, higher sensitivity in some cell lines.More expensive than MTT.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[10]Directly measures cell death (necrosis or late apoptosis). The formazan product is stable and does not require solubilization.Less sensitive for detecting cytostatic effects (growth inhibition without cell death).

Expert Insight: For an initial screen, the MTT assay is often the most pragmatic choice due to its cost-effectiveness and extensive validation in the literature. However, it is crucial to be aware of its limitations. A confirmatory screen using an orthogonal method, such as an LDH assay, is highly recommended for primary hits to rule out false positives resulting from compound interference with the MTT reagent itself.[7][9]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel pyrazole compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. A typical concentration range would be 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include controls:

    • Vehicle Control: Medium with the same percentage of DMSO used for the highest compound concentration (e.g., 0.5%). This represents 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15]

Part 2: Target-Based Screening — The Kinase Inhibition Assay

After identifying compounds with cellular activity, the next critical step is to determine if they directly inhibit the intended target. Since many pyrazoles are designed as kinase inhibitors, a direct enzymatic assay is essential.[5][16]

G cluster_0 Kinase Reaction cluster_1 Detection (ADP-Glo™) Kinase Purified Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix ATP ATP ATP->Reaction_Mix Substrate Substrate (Peptide) Substrate->Reaction_Mix Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Binds to ATP pocket Products ADP + Phospho- Substrate Reaction_Mix->Products Phosphorylation Luminescence Luminescent Signal (Inversely proportional to kinase activity) Products->Luminescence Converts remaining ATP to light, then ADP to light ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->Products Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->Luminescence

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ system.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[17] Inhibition of the kinase results in less ADP production and a higher luminescent signal.

Materials:

  • Purified recombinant kinase of interest (e.g., CDK2, AKT1)[3][18]

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Km for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Novel pyrazole compounds (dissolved in DMSO)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in a buffer containing DMSO.

  • Assay Setup: To the appropriate wells of a 384-well plate, add:

    • 1 µL of diluted test compound, a known positive control inhibitor (e.g., Staurosporine), or DMSO (negative/vehicle control).

    • 2 µL of a mixture containing the kinase enzyme and its specific substrate.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the biochemical IC50.

Expert Insight: It is critical to run the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) for the specific kinase.[4] This ensures that the inhibition observed is competitive with ATP, which is the mechanism for most pyrazole-based kinase inhibitors. Comparing IC50 values obtained at different ATP concentrations can be highly misleading.[19]

Part 3: Mechanistic Validation in a Cellular Context

A potent inhibitor in a biochemical assay is a great start, but its effectiveness in the complex environment of a living cell is the true test. Mechanistic assays help to confirm that the compound engages its target in cells and elicits the desired biological response, such as cell cycle arrest or apoptosis.

Target Engagement: Western Blotting for Phosphorylation

Western blotting can directly visualize the effect of an inhibitor on its target's activity within the cell. For a kinase inhibitor, this typically involves measuring the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates.[20]

Experimental Protocol: Western Blotting

Procedure:

  • Cell Treatment: Seed cells (e.g., 1-2 million cells in a 6-well plate) and allow them to adhere overnight. Treat the cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a relevant time period (e.g., 2, 6, or 24 hours).[20]

  • Protein Extraction: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]

  • Validation: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.[20]

Expected Result: A successful kinase inhibitor will show a dose-dependent decrease in the signal for the phosphorylated protein, while the total protein levels remain unchanged.

Cellular Phenotype: Apoptosis and Cell Cycle Analysis

Effective anti-cancer agents often work by inducing programmed cell death (apoptosis) or by halting the cell cycle, preventing proliferation.[21]

  • Apoptosis Assays: The translocation of phosphatidylserine (PS) to the outer cell membrane is an early marker of apoptosis. This can be detected using fluorescently labeled Annexin V in combination with a viability dye like Propidium Iodide (PI) by flow cytometry.[22] An increase in the Annexin V positive population indicates apoptosis induction. Another common method is to measure the activity of executioner caspases (like caspase-3 and -7), which are key enzymes in the apoptotic cascade.[22][23]

  • Cell Cycle Analysis: Compounds that inhibit CDKs, for example, are expected to cause cell cycle arrest.[20] This can be quantified by staining DNA with a fluorescent dye (like Propidium Iodide) and analyzing the DNA content of cells by flow cytometry. A buildup of cells in a specific phase (e.g., G1 or G2/M) is indicative of cell cycle arrest.[20]

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different compounds.

Comparative Inhibitory Activity of Pyrazole Compounds

The following tables summarize published in vitro activity data for representative pyrazole-based compounds. This data is crucial for establishing benchmarks and understanding structure-activity relationships (SAR).

Table 1: Biochemical Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt11.3[5]
Compound 6Aurora A160[4][5]
Compound 29CDK2199[14]
RuxolitinibJAK1/2~3[2]
CrizotinibALK2.9[4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference
AfuresertibHCT116 (colon)0.95[4][5]
Compound 24HepG2 (liver)0.05[5]
Compound 25HCT116 (colon)0.035[5]
Compound 33HepG2 (liver)<23.7[14]
EncorafenibBRAF V600E Melanoma~0.03[6]
Key Metrics for Comparison
  • IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological activity (e.g., enzyme activity or cell viability) by 50%.[11] A lower IC50 value indicates higher potency. It is critical to note whether the IC50 is biochemical (against a purified enzyme) or cellular (against a cell line), as these values can differ significantly.[19]

  • Selectivity Index (SI): This is a crucial measure of a compound's potential therapeutic window. It is typically calculated as the ratio of the IC50 in a normal, non-cancerous cell line to the IC50 in a target cancer cell line (SI = IC50 normal cell / IC50 cancer cell).[24] An SI value significantly greater than 1 (ideally >10) suggests that the compound is selectively toxic to cancer cells, which is a highly desirable property.

Conclusion

The in vitro screening of novel pyrazole compounds is a systematic, multi-faceted process that is foundational to modern drug discovery. By employing a logical screening cascade—from broad cytotoxicity assessment to specific target engagement and mechanistic validation—researchers can efficiently identify and prioritize promising lead candidates. This guide emphasizes the importance of understanding the principles behind each assay, incorporating appropriate controls to ensure data integrity, and using orthogonal methods to validate key findings. A disciplined approach, grounded in scientific rigor, is paramount to unlocking the full therapeutic potential of the versatile pyrazole scaffold in the fight against cancer and other diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory chemical waste requires a synthesis of regulatory knowledge, chemical insight, and a steadfast commitment to safety. This guide provides a detailed protocol for the proper disposal of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 5744-40-1), designed for the discerning researcher and drug development professional. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a self-validating and inherently safe workflow.

Chemical Profile and Hazard Assessment

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. This compound is a heterocyclic building block frequently used in chemical research.[] While comprehensive toxicological data is not fully available, existing Safety Data Sheets (SDS) from suppliers and related compounds allow for a robust hazard assessment.[2][3]

The compound is a solid and is classified as a combustible solid. Primary hazards identified include skin and eye irritation.[4][5] Therefore, all handling and disposal operations must be predicated on mitigating these risks through appropriate engineering controls and Personal Protective Equipment (PPE).

Identifier Value
Chemical Name This compound
CAS Number 5744-40-1[]
Molecular Formula C₈H₁₂N₂O₂[]
Molecular Weight 168.19[]
Physical Form Solid
Known Hazards Causes skin irritation, Causes serious eye irritation[4][5]

The Regulatory Imperative: Generator Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" framework, which holds the waste generator—the laboratory that creates the waste—responsible for its safe management from generation to final disposal.[7][8] This principle underscores the importance of a meticulous and compliant disposal plan. Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating specific local and state regulations, which may be more stringent than federal mandates.[6]

Pre-Disposal Strategy: Waste Minimization

The most effective disposal method is to minimize the creation of waste in the first place. This aligns with the first tier of the EPA's waste management hierarchy: source reduction.[9]

  • Prudent Purchasing: Order only the quantity of chemical required for your immediate research needs to avoid surplus.[10]

  • Inventory Management: Maintain a current chemical inventory to prevent redundant purchases and identify chemicals nearing their expiration date.[11]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste generated.[10]

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Given the known hazards, this includes:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3]

  • Body Protection: A laboratory coat.[5]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Hazardous Waste Determination: Based on its irritant properties, this compound must be managed as hazardous chemical waste.[12][13]

  • Segregation: Keep this waste stream separate from other chemical wastes. Specifically, store it away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2][4] Collect solid waste in a separate container from liquid waste.[11]

Step 3: Containerization

The choice of container is crucial for safe storage and transport.

  • Select a Compatible Container: Use a clearly labeled, sealable container made of a material compatible with the chemical.[9][13] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Original Containers: If possible, unwanted reagents can be segregated for disposal in their original containers, provided the label is intact and legible.[9]

  • Keep Closed: Waste containers must be kept tightly sealed except when adding waste.[9][10][14] This prevents the release of vapors and protects against spills.

Step 4: Labeling

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[13]

  • Hazard Communication: Indicate the relevant hazards (e.g., "Irritant").

Step 5: Temporary Storage (Satellite Accumulation)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[10]

  • Designated Area: Store the sealed and labeled waste container in your lab's designated SAA.

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate potential leaks or spills.[11][15]

  • Quantity Limits: Be aware of SAA quantity limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[10]

Step 6: Final Disposal

The final disposal of the waste must be handled by licensed professionals.

  • Contact EHS: Arrange for a waste pickup with your institution's EHS department. They will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Approved Methods: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[16] Under no circumstances should this chemical be discharged into sewer systems or drains. [2][13][16]

  • Empty Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The clean, rinsed container can then be punctured to render it unusable and disposed of according to institutional policy, which may include recycling or landfill disposal.[16]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Evacuate personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[16]

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[17]

  • Cleanup: Sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2][17] Do not allow the spilled material to enter drains or waterways.[16]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G Disposal Workflow: this compound A Start: Unused or Waste Chemical B Assess Hazards: - Skin/Eye Irritant - Combustible Solid A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Is this waste segregated? C->D E Segregate Waste: - Solids from Liquids - Away from Incompatibles D->E No F Select & Label Container: - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name D->F Yes E->F G Store in SAA: - Tightly Sealed - Secondary Containment F->G H Arrange EHS Pickup for Licensed Disposal (e.g., Incineration) G->H I End: Disposal Complete H->I

Caption: Decision workflow for safe chemical disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.